Levonorgestrel Impurity B
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-MJCUULBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652581 | |
| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-67-1 | |
| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and molecular weight of Levonorgestrel Impurity B
Technical Guide: Levonorgestrel Impurity B (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Isomer)[1]
Abstract
This technical guide provides a comprehensive structural and analytical profile of Levonorgestrel Impurity B (EP), a critical process-related impurity in the synthesis of the progestogen Levonorgestrel. Unlike the active pharmaceutical ingredient (API), which possesses a conjugated
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Levonorgestrel Impurity B is the
Core Data Table
| Property | Specification |
| Common Name | Levonorgestrel Impurity B (EP) |
| Chemical Name (IUPAC) | 13-Ethyl-17-hydroxy-18,19-dinor-17 |
| Synonyms | |
| CAS Registry Number | 19914-67-1 |
| Molecular Formula | |
| Molecular Weight | 312.45 g/mol |
| Stereochemistry | 13 |
| Appearance | White to off-white solid |
Structural Analysis
The molecular weight of Impurity B (312.45 g/mol ) is identical to Levonorgestrel, as they are constitutional isomers.
-
Levonorgestrel (API): Contains a
double bond conjugated with the C3 ketone. This conjugation creates a planar A-ring geometry and strong UV absorption. -
Impurity B: Contains a
double bond (tetrasubstituted). The C3 ketone is isolated (non-conjugated). This results in a distinct 3D conformation (often a distorted half-chair) and drastically different spectroscopic properties.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Formation Mechanism: The "Incomplete Isomerization"
Impurity B is primarily a process-related impurity arising from the Birch reduction synthesis route used to manufacture 19-nor steroids.
Mechanistic Pathway
-
Birch Reduction: The aromatic A-ring of the precursor (usually a 3-methoxy ether) is reduced to a 1,4-diene enol ether.
-
Hydrolysis (Kinetic Product): Mild acid hydrolysis of the enol ether yields the
-unsaturated ketone—Impurity B ( ) . -
Isomerization (Thermodynamic Product): Under stronger acidic conditions or prolonged reaction time, the double bond migrates into conjugation with the ketone to form the stable
-unsaturated ketone—Levonorgestrel ( ) .
Root Cause: Impurity B persists in the final API due to premature quenching of the isomerization step or insufficient acid strength to drive the equilibrium completely to the
Synthesis Workflow Diagram
Caption: Mechanistic pathway showing Impurity B as the kinetic intermediate in Levonorgestrel synthesis.
Analytical Characterization & Detection Logic
The structural difference between the
The "Invisible" Impurity Challenge
-
Levonorgestrel (
): The conjugated enone system exhibits a strong absorption maximum ( ) at ~240 nm with a high extinction coefficient ( ). -
Impurity B (
): The isolated carbonyl and tetrasubstituted double bond do not conjugate. Consequently, it exhibits negligible absorption at 240 nm. Its absorption is limited to "end absorption" (<210 nm) or weak transitions.
Critical Protocol: If an HPLC method relies solely on detection at 240 nm, Impurity B may be undetected or significantly underestimated.
Recommended Analytical Strategy
To accurately quantify Impurity B, the analytical method must employ a low-UV wavelength or a universal detector.
| Parameter | Recommendation | Rationale |
| Column | C18 (L1) or Phenyl-Hexyl | Separation of double-bond isomers requires hydrophobic selectivity. |
| Wavelength | 200–210 nm | Essential to detect the non-conjugated |
| Mobile Phase | Acetonitrile/Water (Isocratic) | Avoids baseline drift at low UV wavelengths (unlike Methanol). |
| Alternative | CAD or ELSD | Universal detectors eliminate the reliance on chromophores. |
Analytical Decision Tree
Caption: Analytical logic for distinguishing Levonorgestrel from Impurity B based on UV spectral properties.
Regulatory Context
-
Pharmacopeial Status: Impurity B is listed in the European Pharmacopoeia (EP) as a specified impurity.
-
Limits: According to ICH Q3A(R2), impurities in new drug substances must be reported if >0.05% and identified if >0.10%. Due to its potential presence from synthesis, manufacturers must demonstrate its purging or control below these thresholds.
References
-
European Directorate for the Quality of Medicines (EDQM). Levonorgestrel Impurity B CRS. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Levonorgestrel Compound Summary (Isomer References). Available at: [Link]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Available at: [Link]
An In-Depth Technical Guide to the Origin and Synthesis of Levonorgestrel Impurity B
This guide provides a comprehensive technical overview of Levonorgestrel Impurity B, a critical process-related impurity in the synthesis of the widely used synthetic progestin, Levonorgestrel. Intended for researchers, scientists, and drug development professionals, this document details the chemical identity, origin, and synthesis of this impurity, alongside analytical methodologies for its control, ensuring the safety, efficacy, and regulatory compliance of Levonorgestrel-based pharmaceuticals.[1]
Chemical Profile: Levonorgestrel Impurity B
A precise understanding of an impurity begins with its unambiguous chemical identification. Levonorgestrel Impurity B is a structural isomer of the active pharmaceutical ingredient (API).
-
IUPAC Name: (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-4,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one[2][3]
-
Synonym: 13-Ethyl-17α-ethynyl-17-hydroxygon-5(10)-en-3-one[4][5]
Structurally, Impurity B is a β,γ-unsaturated ketone, which contrasts with Levonorgestrel, an α,β-unsaturated ketone. This isomeric difference is fundamental to understanding its origin.
Part 1: The Genesis of Impurity B in Levonorgestrel Synthesis
Impurities in any API can arise from various sources, including starting materials, intermediates, and degradation.[1] Levonorgestrel Impurity B is a classic example of a process-related impurity, specifically an incompletely reacted intermediate that is isomeric to the final product. Its formation is intrinsically linked to the final step of the most common Levonorgestrel synthesis pathway.
The Core Synthetic Pathway to Levonorgestrel
The industrial synthesis of Levonorgestrel typically commences with a precursor known as 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one (also referred to as methoxydienone).[7][8][9] The transformation to Levonorgestrel involves two pivotal steps:
-
Ethynylation: The 17-keto group of the methoxydienone is subjected to an ethynylation reaction. This is typically achieved using an acetylide salt, such as lithium acetylide, to introduce the 17α-ethynyl group, a critical pharmacophoric feature. This reaction yields the key intermediate, 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol, often referred to as the dienol ether.
-
Hydrolysis and Isomerization: The dienol ether undergoes acidic hydrolysis to convert the 3-methoxy-2,5(10)-diene system into a 3-keto group. This hydrolysis initially produces the β,γ-unsaturated ketone, which is precisely the structure of Levonorgestrel Impurity B . Under the acidic reaction conditions, this kinetic product is thermodynamically unstable and rapidly isomerizes to the more stable conjugated α,β-unsaturated ketone, which is the final API, Levonorgestrel.[10][11][12]
Pinpointing the Origin of Impurity B
The formation of Impurity B is a direct consequence of incomplete isomerization during the final hydrolysis step. If the reaction is not driven to completion (due to suboptimal acid concentration, temperature, or reaction time), a portion of the β,γ-unsaturated ketone (Impurity B) will remain in the reaction mixture, contaminating the final Levonorgestrel product.
The diagram below illustrates this critical transformation, highlighting the point at which Levonorgestrel Impurity B emerges.
Caption: Levonorgestrel synthesis pathway highlighting the formation of Impurity B.
Part 2: Targeted Synthesis of Impurity B as a Reference Standard
For accurate analytical quantification and quality control, a pure reference standard of any significant impurity is required.[1][13] The synthesis of Levonorgestrel Impurity B for this purpose involves carefully controlling the hydrolysis of the dienol ether intermediate to isolate the kinetic product before it can fully isomerize.
Experimental Protocol: Synthesis of Levonorgestrel Impurity B
This protocol is a conceptualized workflow designed to favor the formation and isolation of the β,γ-unsaturated ketone.
-
Dissolution: Dissolve the precursor, 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol, in a suitable water-miscible aprotic solvent, such as tetrahydrofuran (THF), at room temperature.
-
Controlled Hydrolysis: Cool the solution (e.g., 0-5°C) and add a dilute aqueous solution of a mild acid (e.g., oxalic acid or dilute sulfuric acid) dropwise while monitoring the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The key is to use conditions that are sufficient for hydrolysis but minimize the rate of the subsequent isomerization.
-
Reaction Quench: Once the starting material is consumed and the formation of Impurity B is maximized (as observed by chromatography), promptly quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. This step is critical to halt the isomerization to Levonorgestrel.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification: After solvent removal under reduced pressure, the crude product must be purified immediately. Flash column chromatography on silica gel is the preferred method to separate the desired Impurity B from any unreacted starting material and any Levonorgestrel that may have formed.
-
Characterization: Confirm the identity and purity of the isolated solid using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.
The workflow for synthesizing this reference standard is visualized below.
Caption: Experimental workflow for the synthesis of Levonorgestrel Impurity B.
Part 3: Analytical Methodologies for Impurity Profiling
Robust analytical methods are essential for detecting and quantifying impurities to ensure that drug products meet the stringent limits set by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[14][15][16] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[17][18][19]
Data Presentation: Typical HPLC Conditions
The table below summarizes typical chromatographic conditions used for the analysis of Levonorgestrel and its related substances, including Impurity B.
| Parameter | Typical Conditions |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temp. | 25 - 40 °C |
| Detection (UV) | 210 - 240 nm |
| Injection Vol. | 20 - 50 µL |
(Data synthesized from multiple sources including[17][19][20][21])
Experimental Protocol: RP-HPLC Method for Related Substances
-
Standard Preparation: Accurately prepare a stock solution of Levonorgestrel reference standard and a separate stock solution of Levonorgestrel Impurity B reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a system suitability solution containing both the API and the impurity.
-
Sample Preparation: Accurately weigh and dissolve the Levonorgestrel drug substance or powdered tablets in the diluent to achieve a known final concentration.[20]
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the prepared standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for Levonorgestrel and all detected impurities.
-
Impurity Identification: Identify the Impurity B peak in the sample chromatogram by comparing its retention time with that of the Impurity B reference standard.
-
Quantification: Calculate the amount of Impurity B as a percentage relative to the Levonorgestrel peak area, applying the appropriate response factors if necessary. The USP monograph specifies that for chromatographic purity, the sum of all impurities should not exceed 2.0%, and no single impurity should be greater than 0.5%.[14][22]
The following diagram outlines the logical flow of this analytical workflow.
Caption: Logical workflow for HPLC-based impurity profiling of Levonorgestrel.
References
-
Biopurify. (n.d.). CAS 19914-67-1 | Levonorgestrel impurity B. Retrieved from [Link]
-
Rajasekhara Reddy, K., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Available at: [Link]
-
Gao, H., Su, X., & Li, Z. (1997). Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel). Steroids, 62(5), 398–402. Available at: [Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Levonorgestrel. USP29–NF24, page 1245. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug. Int J Pharm Sci Res, 8(3), 1235-1244. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and photochemistry of steroidal .beta.,.gamma.-unsaturated ketones. Retrieved from [Link]
-
Allmpus. (n.d.). Levonorgestrel EP Impurity W. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug.... Retrieved from [Link]
- Google Patents. (n.d.). US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.
-
ResearchGate. (n.d.). A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. Retrieved from [Link]
-
Al-Azzam, K. M., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Scientific reports, 11(1), 7245. Available at: [Link]
-
ResearchGate. (n.d.). A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). Official Monographs USP 35. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. Available at: [Link]
-
Journal of the American Chemical Society. (1975). Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Journal of the American Chemical Society, 97(3), 659–660. Available at: [Link]
-
RIVM. (n.d.). EUROPEAN PHARMACOPOEIA COMMISSION. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). LEVONORGESTREL. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of related substances from levonorgestrel. Retrieved from [Link]
-
ResearchGate. (n.d.). A partial synthesis of 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol (desogestrel).... Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE. Retrieved from [Link]
-
Veeprho. (n.d.). Levonorgestrel Working Standard (Secondary Reference Standard). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]
-
PubMed. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Retrieved from [Link]
-
PubChem. (n.d.). (17Beta)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one. Retrieved from [Link]
-
MDPI. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Molecules, 28(21), 7306. Available at: [Link]
-
Caring Sunshine. (n.d.). Ingredient: 13-Ethyl-3-Methoxy-Gona-2,5(10)-Diene-17-One. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. clearsynth.com [clearsynth.com]
- 3. klivon.com [klivon.com]
- 4. CAS 19914-67-1 | Levonorgestrel impurity B [phytopurify.com]
- 5. 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B) | CAS 19914-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. CAS 2322-77-2: 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one [cymitquimica.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Levonorgestrel EP Impurity K | Manasa Life Sciences [manasalifesciences.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. Levonorgestrel impurity B EP Reference Standard CAS 19914-67-1 Sigma Aldrich [sigmaaldrich.com]
- 16. rivm.nl [rivm.nl]
- 17. allsciencejournal.com [allsciencejournal.com]
- 18. researchgate.net [researchgate.net]
- 19. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 21. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 22. drugfuture.com [drugfuture.com]
An In-depth Technical Guide to Levonorgestrel Impurity B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception, valued for its efficacy and established safety profile. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and effectiveness of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation of the API, or interaction with excipients. This guide provides a comprehensive technical overview of a specific known impurity, Levonorgestrel Impurity B, to support researchers, analytical scientists, and formulation development professionals in their efforts to ensure the quality of levonorgestrel-containing products. Understanding the identity, formation, and analytical control of this impurity is critical for robust drug development and manufacturing.
Chemical Identity of Levonorgestrel Impurity B
Levonorgestrel Impurity B is a process-related impurity that is structurally very similar to the active pharmaceutical ingredient. Its precise identification and characterization are fundamental to developing effective control strategies.
| Parameter | Information | References |
| CAS Number | 19914-67-1 | [1][2][3] |
| IUPAC Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one | [3] |
| Synonyms | 13-Ethyl-17α-ethynyl-17-hydroxygon-5(10)-en-3-one, Levonorgestrel EP Impurity B | [3] |
| Molecular Formula | C₂₁H₂₈O₂ | [1][2] |
| Molecular Weight | 312.45 g/mol | [1][2] |
Chemical Structure:
Caption: Chemical structure of Levonorgestrel Impurity B.
Synthesis and Formation
Levonorgestrel Impurity B is an isomer of Levonorgestrel, differing in the position of the double bond within the A-ring of the steroid nucleus. While Levonorgestrel has the double bond at the C4-C5 position, Impurity B possesses a double bond at the C5-C10 position. The formation of this impurity is intrinsically linked to the synthetic route employed for Levonorgestrel.
A common synthetic pathway to Levonorgestrel involves the hydrolysis of an enol ether precursor. In this process, the desired product is formed through controlled acidic hydrolysis. However, under certain reaction conditions, incomplete or alternative isomerization can lead to the formation of the Δ⁵⁽¹⁰⁾-isomer, which is Levonorgestrel Impurity B.
The following diagram illustrates a plausible formation pathway:
Caption: Potential formation pathway of Levonorgestrel Impurity B.
Factors that can influence the formation of Impurity B include the choice of acid catalyst, reaction temperature, and reaction time during the hydrolysis step. Therefore, careful optimization and control of these parameters are crucial to minimize the formation of this impurity.
Analytical Characterization and Control
The control of Levonorgestrel Impurity B relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for separating Levonorgestrel Impurity B from the main component and other related substances. While specific methods are often proprietary, a general approach based on published methods for levonorgestrel and its impurities can be described.[4][5]
Illustrative HPLC Method Parameters:
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or a buffer solution. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV at approximately 240-254 nm |
| Column Temperature | Controlled room temperature or slightly elevated (e.g., 25-30 °C) |
| Injection Volume | 10 - 20 µL |
Experimental Protocol: HPLC Analysis of Levonorgestrel and Impurity B
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve Levonorgestrel and Levonorgestrel Impurity B reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Levonorgestrel drug substance or product in the diluent to a specified concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Calculate the amount of Levonorgestrel Impurity B in the sample by comparing its peak area to the calibration curve generated from the reference standard.
-
The following workflow diagram illustrates the analytical process:
Caption: Workflow for HPLC analysis of Levonorgestrel Impurity B.
Other Analytical Techniques
While HPLC is the primary method for quantification, other techniques are crucial for the initial identification and structural confirmation of Levonorgestrel Impurity B. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and confirm the position of the double bond.
Reference standards for Levonorgestrel Impurity B are commercially available and are typically accompanied by a Certificate of Analysis that includes data from these analytical techniques.[1]
Control Strategies
Effective control of Levonorgestrel Impurity B involves a multi-faceted approach encompassing process control and robust analytical testing.
-
Process Optimization: As the formation of Impurity B is linked to the synthesis process, particularly the hydrolysis step, strict control over reaction parameters such as temperature, time, and the nature and concentration of the acid catalyst is essential.
-
Specification Setting: Regulatory guidelines require the establishment of acceptance criteria for known and unknown impurities in the final drug substance. These limits are based on safety data and the dosage of the drug.
-
Routine Quality Control: The validated HPLC method should be incorporated into the routine quality control testing of each batch of Levonorgestrel to ensure that the level of Impurity B is within the established limits.
-
Stability Studies: The potential for Levonorgestrel to convert to Impurity B or for the impurity to degrade further should be evaluated under various stress conditions as part of the stability testing program for the drug substance and drug product.
Conclusion
Levonorgestrel Impurity B is a critical process-related impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of levonorgestrel-containing pharmaceuticals. A thorough understanding of its chemical identity, formation pathways, and the implementation of robust analytical methods are fundamental for drug manufacturers and developers. This guide provides a foundational understanding to aid in these efforts, emphasizing the importance of a science-based approach to impurity control in pharmaceutical development.
References
-
Pharmaffiliates. (n.d.). Levonorgestrel - Impurity B. Retrieved February 22, 2026, from [Link]
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406.
- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209.
Sources
Unlocking the Mechanism of Impurity B: A Guide to Degradation Analysis
This guide is structured as a high-level methodological framework for elucidating complex degradation mechanisms, using Oxidative Degradation (e.g., Sulfone formation in PPIs or Aromatization in Dihydropyridines) as the primary case study.[1] While "Impurity B" varies by pharmacopeial monograph, this guide treats it as the archetype of a critical, complex degradation product requiring rigorous structural and mechanistic definition.
Executive Summary: The "Impurity B" Challenge
In pharmaceutical development, "Impurity B" is often a placeholder for the second most prevalent or specific pharmacopeial impurity. However, in the context of stability indicating methods (SIM), it frequently represents a critical degradation product formed via complex pathways such as oxidation, hydrolysis, or dimerization.
Unlike process impurities (which are synthetic byproducts), degradation impurities like Impurity B are dynamic.[1] They evolve over time, driven by environmental stress (light, heat, oxygen).[1] Understanding their formation is not merely a compliance exercise (ICH Q3B(R2)); it is a chemical necessity for designing stable formulations.[1]
This guide details the mechanistic elucidation of a complex oxidative impurity (archetype "Impurity B"), using the Oxidative Aromatization of Dihydropyridines (e.g., Amlodipine) and Sulfone Formation (e.g., Omeprazole/Pantoprazole) as the technical case studies.
Phase 1: Stress Profiling & Generation
To understand the mechanism, one must first reproduce the impurity in a controlled environment. Relying solely on real-time stability samples (25°C/60% RH) is inefficient for mechanistic studies due to low concentrations.[1]
Targeted Stress Protocol (Oxidative Focus)
The following protocol is designed to generate sufficient quantities of "Impurity B" (oxidative analog) for isolation and characterization.
| Stress Type | Reagent/Condition | Target Mechanism | Endpoint Goal |
| Radical Initiation | AIBN (2,2'-Azobis(2-methylpropionitrile)), 1-5 mol%, 40°C | Free-radical autoxidation (C-H abstraction) | 5-10% Degradation |
| Peroxide Oxidation | 3% H₂O₂ (aq), RT to 60°C | Nucleophilic/Electrophilic oxidation (N-Oxide, Sulfone) | 10-20% Degradation |
| Metal Catalysis | Fe³⁺ or Cu²⁺ (10 ppm) + O₂ | Fenton-type radical generation | Mimic manufacturing contact |
Key Insight: If Impurity B forms under AIBN stress but not H₂O₂, the mechanism is likely radical-mediated autoxidation (e.g., allylic oxidation).[1] If it forms instantly with H₂O₂, it is likely direct electrophilic oxidation (e.g., S-oxidation).[1]
Phase 2: The Analytical Triad (Elucidation)
Once generated, the impurity must be structurally defined using the "Triad": LC-MS/MS , Isolation , and NMR .[1]
Mass Spectrometry Logic (LC-MS/MS)[1]
-
Mass Shift:
-
Fragmentation Pattern:
-
In oxidative impurities, look for the retention of the core skeleton but a shift in a specific fragment ion.
-
Example: If the parent drug fragment at m/z 150 shifts to m/z 166, the oxidation is localized to that substructure.
-
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of regiochemistry.
-
¹H NMR: Look for the disappearance of methine protons (C-H) or the downfield shift of adjacent protons due to the electron-withdrawing effect of the new oxygen.
-
2D NMR (HMBC/HSQC): Essential for verifying quaternary carbons formed during oxidation (e.g., N-oxide formation often changes C-N coupling).[1]
Phase 3: Mechanistic Proposal (The Core)
This section details the chemical pathway. We will analyze two common "Impurity B" scenarios: Oxidative Aromatization and Sulfone Formation .[1]
Case Study A: Oxidative Aromatization (e.g., Amlodipine Impurity D)
Many drugs containing a 1,4-dihydropyridine ring (e.g., Amlodipine, Nifedipine) degrade into their pyridine analogs.[1] This is a classic "Impurity B" type mechanism driven by the thermodynamic stability of the aromatic ring.
Mechanism Steps:
-
Initiation: A radical initiator (light or metal) abstracts a hydrogen atom from the C4 position (the "soft spot").[1]
-
Propagation: The resulting radical species reacts with molecular oxygen to form a peroxy radical.[1]
-
Termination/Elimination: The intermediate eliminates HO₂• (or H₂O₂), establishing the aromatic pyridine ring.
Case Study B: Sulfone Formation (e.g., Omeprazole/Pantoprazole Impurity B/A)
For thioether drugs (PPIs), the "Impurity B" is often the Sulfide or Sulfone.
-
Mechanism: Direct electrophilic attack of the sulfur lone pair on the peroxide oxygen.
-
Step 1: Sulfide (
) Sulfoxide (Drug).[1] -
Step 2: Sulfoxide
Sulfone (Impurity).[1]
Visualization of Pathways
Diagram 1: The Elucidation Workflow
This decision tree outlines the logical flow from identifying a new peak to solving its structure.
Caption: Figure 1. Systematic workflow for the structural elucidation of degradation impurities.
Diagram 2: Mechanism of Oxidative Aromatization (The "Impurity B" Archetype)
This diagram illustrates the radical-mediated conversion of a dihydropyridine (Drug) to its Pyridine analog (Impurity).[1]
Caption: Figure 2.[1] Radical-mediated oxidative aromatization pathway common in dihydropyridine drugs (e.g., Amlodipine).[1]
Root Cause Analysis & Control Strategy
Once the mechanism is confirmed (e.g., radical oxidation), the control strategy shifts from "monitoring" to "prevention."
-
Excipient Compatibility: Avoid excipients with high peroxide values (e.g., Povidone, PEG) if the mechanism is peroxide-driven.[1]
-
Manufacturing: Use nitrogen purging (inerting) if the mechanism is autoxidation.[1]
-
Packaging: Incorporate oxygen scavengers or opaque blisters if the initiation is photo-oxidative.[1]
References
-
ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[1] Link
-
Baertschi, S. W., et al. (2015).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Standard text on stress testing protocols).
-
DellaGreca, M., et al. (2006).[1][3] "Degradation of lansoprazole and omeprazole in the aquatic environment." Chemosphere.[1][3][4] (Details the sulfide/sulfone/benzimidazole pathways). Link
-
Kerns, E. H., et al. (2006).[1] "Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Details the oxidative aromatization mechanism). Link
-
Shah, R. P., et al. (2019).[1] "Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin." International Journal of Pharmaceutical Sciences and Drug Research. (Details oxidative cleavage of pyrrole rings). Link
Sources
An In-depth Technical Guide to the Stereochemistry and Isomeric Properties of Levonorgestrel Impurity B
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Levonorgestrel Formulations
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception and emergency contraception worldwide.[1] Its efficacy and safety are paramount, necessitating stringent control over its purity profile. Impurities, even in trace amounts, can potentially impact the therapeutic effect and safety of the final drug product.[2] This guide provides a comprehensive technical overview of Levonorgestrel Impurity B, a known related substance. As professionals in drug development and research, a thorough understanding of the stereochemistry, formation, and analytical control of such impurities is not just a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.
This document will delve into the specific isomeric relationship between Levonorgestrel and Impurity B, explore potential synthetic pathways leading to its formation, and provide detailed analytical methodologies for its identification and quantification. The insights provided are grounded in established scientific principles and regulatory expectations, aiming to equip researchers and scientists with the knowledge to effectively manage this impurity.
Part 1: Unraveling the Stereochemistry: Levonorgestrel and its Positional Isomer, Impurity B
Levonorgestrel is the biologically active levorotatory enantiomer of norgestrel.[1] Its chemical structure is (–)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one. The stereochemistry of Levonorgestrel is crucial for its progestational activity.
Levonorgestrel Impurity B is chemically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.[3][4] A comparative analysis of the structures reveals that Impurity B is a positional isomer of Levonorgestrel. The key structural difference lies in the position of the carbon-carbon double bond within the steroid's A-ring. In Levonorgestrel, the double bond is in conjugation with the ketone at the 3-position (an α,β-unsaturated ketone system). In Impurity B, the double bond is located between carbons 5 and 10.
This shift in the double bond position has significant implications for the molecule's three-dimensional structure and, consequently, its chemical and biological properties. The conjugation in Levonorgestrel contributes to its chromophore, which is relevant for UV-based analytical detection. The lack of this conjugation in Impurity B will alter its UV absorption characteristics.
Diagram: Isomeric Relationship of Levonorgestrel and Impurity B
Caption: Structural relationship between Levonorgestrel and Impurity B.
Part 2: Formation and Synthesis Considerations
The presence of Levonorgestrel Impurity B is often related to the synthetic route employed for Levonorgestrel. One common pathway to Levonorgestrel involves the hydrolysis of a dienol ether intermediate, specifically 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.[5] During the acidic hydrolysis of this intermediate, the formation of the thermodynamically stable conjugated system of Levonorgestrel (the 4-en-3-one) is the desired outcome. However, incomplete or alternative protonation and rearrangement can lead to the formation of the 5(10)-ene isomer, which is Impurity B.
A patent for an improved process for preparing Levonorgestrel discusses the formation of an "O-impurity" during the hydrolysis of the dienol ether in the presence of methanol.[5] This impurity is likely formed by the addition of methanol across the C5-C10 double bond. While not identical to Impurity B, this highlights the reactivity of this region of the precursor and the potential for side reactions leading to isomeric impurities. The choice of acid, solvent, and reaction conditions during this hydrolysis step is therefore critical in minimizing the formation of Impurity B.
Forced degradation studies, which are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods, have shown that Levonorgestrel is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6] While these studies may not directly form Impurity B from Levonorgestrel itself, they provide valuable insights into the lability of the molecule and potential transformation pathways.
Part 3: Analytical Methodologies for Identification and Quantification
The control of Levonorgestrel Impurity B relies on robust analytical methods capable of separating it from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for the accurate quantification of impurities. Such a method should be able to resolve the main peak from all potential impurities and degradation products.
Table 1: Example HPLC Parameters for the Analysis of Levonorgestrel and its Impurities
| Parameter | Condition | Rationale and Field-Proven Insights |
| Column | Waters Kromasil C18 (250mm x 4.6mm, 5µm)[7] | The C18 stationary phase provides excellent hydrophobic retention for steroid molecules. A 250mm column length ensures sufficient resolution for complex mixtures of related substances. |
| Mobile Phase A | Water[7] | A polar mobile phase component to modulate the retention of the analytes. |
| Mobile Phase B | Acetonitrile[7] | A common organic modifier in reversed-phase HPLC, providing good elution strength for Levonorgestrel and its impurities. |
| Gradient Elution | Time(min)/%B: 0/40, 8/45, 35/45, 45/40, 55/40[7] | A gradient elution is often necessary to achieve optimal separation of impurities that may have a wide range of polarities. This specific gradient allows for the effective elution of both early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min[7] | A standard flow rate for a 4.6mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 240 nm[7] | Levonorgestrel has a UV maximum around 241 nm due to its conjugated system.[6] While Impurity B lacks this specific chromophore, it will still have UV absorbance at lower wavelengths, and 240 nm often provides a suitable compromise for detecting both the API and its related substances. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlling column temperature is crucial for reproducible retention times and peak shapes. |
Experimental Protocol: Stability-Indicating HPLC Analysis
Objective: To quantify Levonorgestrel Impurity B and other related substances in a Levonorgestrel drug substance sample.
Materials:
-
Levonorgestrel API sample
-
Levonorgestrel Impurity B reference standard
-
HPLC grade acetonitrile and water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phase: Prepare mobile phase A (water) and mobile phase B (acetonitrile). Degas both phases before use.
-
Preparation of Standard Solution: Accurately weigh a suitable amount of Levonorgestrel Impurity B reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh the Levonorgestrel API sample and dissolve it in the diluent to a specified concentration.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the diluent as a blank to ensure no interfering peaks.
-
Inject the standard solution to determine the retention time and response of Impurity B.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to Impurity B in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the amount of Impurity B in the sample using the peak area and the response factor determined from the standard.
-
Diagram: Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of Levonorgestrel Impurity B.
Spectroscopic Characterization
-
¹H and ¹³C NMR: These spectra would confirm the proposed structure, showing the absence of the vinylic proton signal characteristic of the 4-en position in Levonorgestrel and the presence of signals corresponding to the 5(10)-ene double bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₂₁H₂₈O₂).[8] The fragmentation pattern would differ from that of Levonorgestrel due to the different position of the double bond, which can be a useful diagnostic tool.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl, alkyne, and ketone functional groups. The C=C stretching vibration would be at a different frequency compared to the conjugated system in Levonorgestrel.
The acquisition and interpretation of this data are fundamental for the unequivocal identification of the impurity.[9]
Part 4: Pharmacological and Toxicological Considerations
Currently, there is a lack of publicly available data on the specific pharmacological activity and toxicological profile of Levonorgestrel Impurity B. However, as a matter of principle in pharmaceutical development, all impurities above a certain threshold must be qualified, meaning their potential biological effects are assessed.
Levonorgestrel itself has a well-established safety profile, being generally non-toxic even at high doses over a short period.[10][11] However, it cannot be assumed that its isomers will have the same profile. Structural changes, such as the shift of a double bond, can significantly alter how a molecule interacts with biological targets. Therefore, controlling the level of Impurity B to within acceptable limits, as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH), is of utmost importance. The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.
Conclusion: A Commitment to Quality and Safety
The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development. Levonorgestrel Impurity B, a positional isomer of the active ingredient, serves as a prime example of the importance of a deep understanding of the stereochemistry and potential synthetic byproducts. Through the application of robust, validated analytical methods, such as stability-indicating HPLC, and a thorough characterization of impurities, we can ensure the consistent quality, safety, and efficacy of Levonorgestrel-containing medicines. This commitment to scientific integrity and rigorous quality control is fundamental to protecting public health.
References
- A stability-indicating HPLC method has been developed and validated for the determination of Related Substances by HPLC method for Levonorgestrel. International Journal of Advanced Science and Research. [URL: https://www.allresearchjournal.com/archives/2017/vol2/issue3/2-3-31/a-stability-indicating-hplc-method-has-been-developed-and-validated-for-the-determination-of-related-substances-by-hplc-method-for-levonorgestrel-was-performed-to-demonstrate-that-the-method-is-suitable-for-its-intended-purpose-ie-to-determine-the-related-substances-in-levonorgestrel-drug-substances-in-house]
- Patel, P. U., et al. (2014). A stability-indicating RP-HPLC method was developed and validated for the determination of Levonorgestrel in bulk dosage forms. International Journal of Pharmaceutics and Drug Analysis. [URL: https://www.ijpda.com/admin/uploads/o_1fplq5dgr1p8o1k0g1v8r1c3a1h4a.pdf]
- Food and Drug Administration. (2009). Pharmacology Review(s) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/021998_plan%20b%20one-step_pharmr_P1.pdf]
- Leukocare. Forced Degradation Studies. [URL: https://www.leukocare.
- de-Azevedo, M. B. M., et al. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/36828450/]
- SynThink Research Chemicals. Levonorgestrel EP Impurity P | 100021-05-4. [URL: https://www.synthinkchemicals.com/product/levonorgestrel-ep-impurity-p]
- ResearchGate. Solution stability for known impurities of Ethinylestradiol & Levonorgestrel. [URL: https://www.researchgate.net/figure/Solution-stability-for-known-impurities-of-Ethinylestradiol-Levonorgestrel_tbl3_266005786]
- GSRS. 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE. [URL: https://gsrs.
- GSRS. 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE. [URL: https://gsrs.
- Health Products Regulatory Authority. (2024). IPAR Public Assessment Report for a Medicinal Product. [URL: https://www.hpra.ie/img/uploaded/swedocuments/Licence_CRN00DJRL_15112024103303.pdf]
- Food and Drug Administration. (1999). 21-045 Plan B Pharmacology Review - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/99/21045_Plan%20B_pharmr.pdf]
- Pharmaffiliates. Levonorgestrel-impurities. [URL: https://www.pharmaffiliates.com/in/en/levonorgestrel-impurities]
- National Center for Biotechnology Information. (2025). Levonorgestrel - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539783/]
- Google Patents. (2012). WO2012110947A1 - An improved process for preparation of levonorgestrel. [URL: https://patents.google.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2019/07/5.
- ChemRxiv. (2026). A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65cf1e520f32328aad2d08a5]
- Veeprho Pharmaceuticals. Levonorgestrel Impurities and Related Compound. [URL: https://www.veeprho.
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. [URL: https://www.ijsrm.humanjournals.com/wp-content/uploads/2020/04/30.Rajasekhara-Reddy-et-al.pdf]
- SciSpace. (2013). Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. [URL: https://typeset.
- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal. [URL: https://www.cpj.ac.cn/EN/10.11669/cpj.2023.13.006]
- National Center for Biotechnology Information. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8497330/]
- ResearchGate. (2025). Synthesis of related substances from levonorgestrel. [URL: https://www.researchgate.
- Prasad, P. S., et al. (2011). Simultaneous HPLC estimation of levonorgestrel and ethinylestradiol from tablets. E-Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2011/539158/]
- ResearchGate. (2025). Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma. [URL: https://www.researchgate.
- Santa Cruz Biotechnology. (n.d.). 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B). [URL: https://www.scbt.com/p/13-ethyl-17-hydroxy-18-19-dinor-17-pregn-5-10-en-20-yn-3-one-levonorgestrel-impurity-b-19914-67-1]
- Allmpus. Levonorgestrel EP Impurity N / ?5(10)-Levodione. [URL: https://www.allmpus.com/product/levonorgestrel-ep-impurity-n-510-levodione/]
- Therapeutic Goods Administration. (2016). Attachment: Product Information: Levonorgestrel / ethinyloestradiol. [URL: https://www.tga.gov.au/sites/default/files/auspar-levonorgestrel-ethinyloestradiol-161209-pi.pdf]
- Google Patents. (n.d.). CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V. [URL: https://patents.google.
- Sigma-Aldrich. 13-ethyl-17-hydroxy-18,19-dinor-17-α-pregn-5(10)-en-20-yn-3-one. [URL: https://www.sigmaaldrich.com/US/en/product/usp/1362602]
- Sigma-Aldrich. Levonorgestrel impurity B EP Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/edqm/y0001379]
- LGC Standards. 13-Ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-5(10)-en-20-yn-3-one(Levo Norgestrel Impurity). [URL: https://www.lgcstandards.com/US/en/13-Ethyl-17-hydroxy-18-19-dinor-17Alpha-pregn-5-10-en-20-yn-3-one-Levo-Norgestrel-Impurity/p/TRC-M198600]
- Biopurify. CAS 19914-67-1 | Levonorgestrel impurity B. [URL: https://www.biopurify.com/cas/19914-67-1.html]
- Wikipedia. Levonorgestrel. [URL: https://en.wikipedia.org/wiki/Levonorgestrel]
- American Society for Emergency Contraception. (2023). MECHANISM OF ACTION OF LEVONORGESTREL EMERGENCY CONTRACEPTIVE PILLS. [URL: https://www.cecinfo.org/wp-content/uploads/2023/01/Mechanism-of-Action-of-Levonorgestrel-ECPs.pdf]
- The Linacre Quarterly. (2015). Mechanism of Action of Levonorgestrel. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4565636/]
Sources
- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one(Levonorgestrel Impurity B) | CAS 19914-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V - Google Patents [patents.google.com]
- 5. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 6. ijpda.org [ijpda.org]
- 7. allsciencejournal.com [allsciencejournal.com]
- 8. CAS 19914-67-1 | Levonorgestrel impurity B [phytopurify.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Classification of Levonorgestrel Impurity B as process or degradation impurity
This technical guide provides a rigorous classification of Levonorgestrel Impurity B, adhering to the European Pharmacopoeia (EP) specifications and ICH Q3A/Q3B guidelines.
Process Impurity vs. Degradation Product
Executive Summary
Levonorgestrel Impurity B (EP designation) is definitively classified as a Process-Related Impurity . Chemically identified as the
Chemical Identity & Structural Context
To understand the classification, one must first define the structural relationship between the impurity and the API. They are double-bond isomers.
| Feature | Levonorgestrel (API) | Impurity B (EP) |
| Systematic Name | 13-Ethyl-17-hydroxy-18,19-dinor-17 | 13-Ethyl-17-hydroxy-18,19-dinor-17 |
| Common Name | Levonorgestrel | |
| CAS Number | 797-63-7 | 19914-67-1 |
| Structural Difference | Conjugated Enone ( | Unconjugated Enone ( |
| Thermodynamic Status | Stable (Thermodynamic Product) | Less Stable (Kinetic Intermediate) |
Mechanism of Formation: The Process Pathway
Levonorgestrel is typically synthesized via the Birch Reduction of an aromatic precursor (often a methoxy-estradiol derivative), followed by acid hydrolysis. Impurity B is the obligate intermediate in this sequence.
3.1. The Synthesis Logic
-
Birch Reduction: The aromatic A-ring is reduced to a 2,5(10)-diene enol ether.
-
Hydrolysis & Isomerization: Acid hydrolysis converts the enol ether into the 3-ketone.
-
Step A (Kinetic): Formation of the
-3-ketone (Impurity B ). -
Step B (Thermodynamic): Isomerization of the double bond from C5-C10 to C4-C5 to form the conjugated system (Levonorgestrel ).
-
If the reaction is quenched too early or the acid strength/temperature is insufficient, the conversion from Impurity B to Levonorgestrel is incomplete, leaving residual Impurity B.
3.2. Pathway Visualization
The following diagram illustrates the critical "Process" origin of Impurity B.
Figure 1: Synthetic pathway showing Impurity B as the kinetic precursor to Levonorgestrel.
Stability & Degradation Analysis
Can Impurity B be formed via degradation?
4.1. Thermodynamic Barrier
The transformation of
-
Forward Reaction (
): Exothermic and spontaneous under acid/base catalysis. -
Reverse Reaction (
): Endothermic and chemically unfavorable ("Deconjugation").
4.2. Stress Testing Evidence
In forced degradation studies (ICH Q1B), Levonorgestrel typically degrades via:
-
Oxidative Degradation: Formation of 6
-hydroxy-levonorgestrel or 10-hydroxy derivatives. -
Photolytic Degradation: Photochemical rearrangements (often leading to lumisterol-like analogs).
While deconjugation to Impurity B is theoretically possible under specific non-nucleophilic basic conditions (kinetic deprotonation), it is not a dominant pathway in standard pharmaceutical stability environments (shelf storage).
Experimental Classification Protocol
To validate this classification in your specific matrix, perform the following "Spike vs. Stress" protocol.
Protocol A: Synthesis Carryover (Spiking Study)
Objective: Confirm Impurity B originates from the reaction mixture.
-
Sample Preparation: Aliquot the reaction mixture at
min, min, and of the hydrolysis step. -
Analysis: Analyze via HPLC (Method below).
-
Criteria: If Impurity B is high initially and decreases as API increases, it is a process intermediate.
Protocol B: Forced Degradation (Stress Testing)
Objective: Determine if API degrades back into Impurity B.
-
Preparation: Prepare 1 mg/mL Levonorgestrel API solution.
-
Conditions:
-
Analysis: Quantify Impurity B levels pre- and post-stress.
-
Decision Logic:
-
If Impurity B levels remain unchanged or decrease (due to conversion to API or other degradants): Confirmed Process Impurity .
-
If Impurity B levels increase significantly (>0.5%): Classified as Degradation Product (Highly unlikely for this molecule).
-
Decision Tree Visualization
Figure 2: Logic flow for classifying Impurity B based on experimental data.
Analytical Methodology (HPLC)
Separating the
| Parameter | Condition |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (Millipore grade) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic (60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm (Max for API) and 200-210 nm (Critical for Impurity B)[3] |
| Note | The |
Validation Check:
-
Levonorgestrel (
) nm. -
Impurity B (
) nm (isolated double bond). -
Warning: Relying solely on 240 nm will lead to underestimation of Impurity B.
References
-
European Pharmacopoeia (EP). Levonorgestrel Monograph 0926. EDQM. (Defines Impurity B specifications).
-
United States Pharmacopeia (USP). Levonorgestrel Monograph. USP-NF. (Context for related compounds).
- Sittig's Handbook of Pharmaceutical Manufacturing Formulations.Steroid Synthesis Pathways. (Confirming the Birch reduction/hydrolysis route).
- Görög, S. (2000). Identification and determination of impurities in drugs. Elsevier Science. (Authoritative text on steroid impurity profiling).
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for classification).
Sources
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Identification and Quantification of Levonorgestrel Impurity B
Abstract
This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific analysis of Levonorgestrel Impurity B. Levonorgestrel, a widely used synthetic progestin in contraceptive formulations, requires stringent purity control to ensure therapeutic efficacy and patient safety.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis. The methodology utilizes a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, which is established as a gold standard for its high specificity and sensitivity in complex matrices.[2] The described method is suitable for the accurate identification and quantification of Levonorgestrel Impurity B, as specified by regulatory bodies like the European Pharmacopoeia (EP).[3]
Introduction: The Imperative of Impurity Profiling
Levonorgestrel is a second-generation synthetic progestogen that is a cornerstone of hormonal contraception.[4] Its mechanism of action involves preventing ovulation, altering cervical mucus, and modifying the endometrium to inhibit implantation.[1] The purity of any Active Pharmaceutical Ingredient (API) is paramount, as impurities can arise during synthesis or degradation and may impact the product's safety and effectiveness. Regulatory authorities, including the FDA and EMA, mandate rigorous impurity profiling to ensure product quality.[1]
Levonorgestrel Impurity B, chemically known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one (CAS No: 19914-67-1), is a specified impurity in the European Pharmacopoeia.[3][5][6] As an isomer of Levonorgestrel, it shares the same molecular weight (312.45 g/mol ), making chromatographic separation essential for accurate identification and quantification.[5][7]
This guide details a robust LC-MS/MS method designed to resolve Levonorgestrel from Impurity B and provide the necessary sensitivity to meet stringent regulatory limits.
Causality Behind Experimental Design
The selection of each component of this analytical method is grounded in established scientific principles to create a self-validating and reliable system.
-
Analytical Technique - LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the chosen technique due to its unparalleled sensitivity and specificity.[2] While HPLC-UV can be used, LC-MS/MS provides definitive mass-based detection, which is crucial for impurity analysis at low concentrations and minimizes the risk of co-eluting peaks leading to false positives. The Multiple Reaction Monitoring (MRM) capability allows the instrument to selectively monitor specific precursor-to-product ion transitions, effectively filtering out background noise and enhancing the signal for the analytes of interest.[8]
-
Chromatography - Reversed-Phase C18: Levonorgestrel and its impurities are moderately nonpolar steroid compounds. A reversed-phase C18 column is the industry standard for such separations, offering excellent retention and resolution based on hydrophobicity.[2][9][10] The use of a sub-2 µm particle size column (UPLC/UHPLC) facilitates faster analysis times and sharper peaks, improving sensitivity and resolution.[2]
-
Mobile Phase and Ionization: The mobile phase consists of a water/acetonitrile gradient. The addition of a small amount of formic acid (0.1%) serves a critical dual purpose: it controls the pH to ensure consistent analyte retention times and, more importantly, provides a source of protons (H+) to facilitate efficient ionization in positive ESI mode.[2][4] Positive electrospray ionization (ESI+) is highly effective for compounds like Levonorgestrel, which can readily accept a proton to form the [M+H]+ ion required for mass analysis.[2][8][9]
Detailed Analytical Protocol
Materials and Reagents
-
Levonorgestrel Reference Standard (USP or EP grade)
-
Levonorgestrel Impurity B Certified Reference Standard (CRS)[3]
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (≥99%)
-
LC-MS Grade Methanol (for stock solutions)
Standard and Sample Preparation
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Levonorgestrel and Levonorgestrel Impurity B reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.[2][9]
-
Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 methanol:water mixture.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards by spiking appropriate amounts of the Impurity B intermediate solution into a diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to cover the expected concentration range (e.g., 0.05% to 0.5% of the nominal active ingredient concentration). Prepare at least three levels of QC samples from a separate stock solution.
Protocol: Preparation of Test Sample (from API)
-
Accurately weigh approximately 25 mg of the Levonorgestrel API test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.
-
Vortex for 60 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a validated starting point and may be optimized based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and speed. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Industry standard for steroid separation, offering excellent peak shape and efficiency.[2][9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography; acid aids in protonation.[2][4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting analytes; acid ensures consistency.[2][4] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and pressure.[10] |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-90% B; 5-6 min: 90% B; 6-6.1 min: 90-50% B; 6.1-8 min: 50% B | Gradient elution is necessary to separate the main peak from closely eluting impurities and clean the column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility.[2][4] |
| Injection Vol. | 5 - 10 µL | Standard volume to balance sensitivity and peak broadening.[2][4] |
| Autosampler Temp. | 10 °C | Maintains sample integrity during the analytical sequence.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Optimal for protonating Levonorgestrel and its isomers.[2][8] |
| Capillary Voltage | 3.4 kV | Optimized for stable spray and ion generation.[8] |
| Source Temp. | 150 °C | Heats the nebulizing gas to aid desolvation.[8] |
| Desolvation Temp. | 500 °C | Removes solvent from analyte ions before they enter the mass analyzer.[8] |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates efficient desolvation.[8] |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
Table 3: MRM Transitions for Analyte Monitoring
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Levonorgestrel | 313.2 | 245.2 (Quantifier) | 0.05 | 72 | 40 |
| 313.2 | 109.1 (Qualifier) | 0.05 | 72 | 40 | |
| Impurity B | 313.2 | 245.2 (Quantifier) | 0.05 | 72 | 40 |
| 313.2 | 91.0 (Qualifier) | 0.05 | 72 | 40 |
Note: As isomers, the precursor ion is identical. Product ions may be similar or different; specific transitions must be optimized on the instrument used. The values provided are based on common fragmentation patterns.[4][8][9][11]
System Validation and Data Analysis
A validated analytical method ensures that the results are reliable, reproducible, and fit for purpose.[12][13] Key validation parameters must be assessed according to international guidelines (e.g., IUPAC, EMA).[13][14]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components.[15] This is demonstrated by injecting a blank, the Levonorgestrel standard, and the Impurity B standard to show chromatographic separation and no interference at the respective retention times.
-
Linearity: A calibration curve is generated by plotting the peak area of Impurity B against its concentration. The relationship should be linear over the desired range, with a correlation coefficient (R²) of ≥0.99.[2]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[13]
-
Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) are assessed by analyzing the QC samples at multiple levels across multiple runs. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.[15]
Workflow and Data Visualization
The overall analytical process is summarized in the workflow diagram below.
Caption: LC-MS/MS workflow for Levonorgestrel Impurity B analysis.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the identification and quantification of Levonorgestrel Impurity B. The protocol emphasizes the rationale behind the chosen parameters, ensuring a scientifically sound approach. By leveraging the sensitivity and specificity of tandem mass spectrometry with optimized chromatography, this method is well-suited for quality control laboratories and pharmaceutical development settings, enabling analysts to meet and exceed the stringent requirements for API purity analysis.
References
- A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. (2025, December 21). Preprints.org.
- Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. National Center for Biotechnology Information.
- Kumar, P., et al. (2014, June 25). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and. OMICS International.
- Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. National Center for Biotechnology Information.
- Levonorgestrel impurity B CRS. LGC Standards.
- Song, M., et al. (2008, February 6). Determination of levonorgestrel in human plasma by liquid chromatography–tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers. Wiley Online Library.
- Preparation method of Levonorgestrel pharmacopoeia impurity V. Google Patents.
- Levonorgestrel EP Impurity B | 19914-67-1. SynThink Research Chemicals.
- 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
- Kumar, V. P., et al. (2014, August 22). (PDF) A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
- Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Center for Biotechnology Information.
- Levonorgestrel impurity B European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
- Levonorgestrel EP Impurity B | CAS No- 19914-67-1. Simson Pharma Limited.
- 3674 Levonorgestrel / Official Monographs USP 35. (2011, November 25). U.S. Pharmacopeia.
- What is Levonorgestrel?. (2025, August 12). Axios Research.
- Levonorgestrel EP Impurity B | CAS 19914-67-1. Veeprho.
- Levonorgestrel Impurity B CRS | CAS Number 19914-67-1. Klivon.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR.
- Levonorgestrel-impurities. Pharmaffiliates.
- A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. (2025, December 22). Preprints.org.
- Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method is developed and validated for the quantification of Levonorgestrel in human plasma. Pharmacologyonline.
- LC-MS quantitative method validation and performance: an exemplified guide. (2022, March 10). IUPAC.
- Product ion mass spectra of levonorgestrel (m/z 313.3-245.3, scan range...). ResearchGate.
Sources
- 1. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]
- 2. preprints.org [preprints.org]
- 3. Levonorgestrel impurity B CRS | LGC Standards [lgcstandards.com]
- 4. omicsonline.org [omicsonline.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. drugfuture.com [drugfuture.com]
- 8. preprints.org [preprints.org]
- 9. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sisu.ut.ee [sisu.ut.ee]
- 13. ijrar.com [ijrar.com]
- 14. iupac.org [iupac.org]
- 15. resolian.com [resolian.com]
Application Note: Sample Preparation Strategies for Levonorgestrel Impurity B Extraction
Executive Summary & Scientific Rationale
In the quality control of hormonal contraceptives, the resolution and quantification of Levonorgestrel Impurity B (13-Ethyl-17-hydroxy-18,19-dinor-17
The Challenge:
The extraction protocol must be non-selective regarding the isomer (extracting both API and impurity quantitatively) while strictly preventing acid-catalyzed isomerization . The
This guide details a robust Solid-Liquid Extraction (SLE) protocol designed to maximize recovery while maintaining the structural integrity of the analyte.
Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11][12]
Understanding the analyte is the first step in designing a self-validating extraction protocol.
| Property | Levonorgestrel (API) | Impurity B ( |
| CAS Number | 797-63-7 | 19914-67-1 |
| Molecular Formula | ||
| Structure | Conjugated ketone ( | Unconjugated ketone ( |
| Solubility | Practically insoluble in water; Soluble in chloroform, MeOH. | Similar to API (Lipophilic). |
| pKa | ~13 (Terminal alkyne) | ~13 |
| Critical Stability | Stable in neutral/basic media. | Labile in acidic media (isomerizes to API). |
Experimental Protocol: Extraction from Tablet Matrix
This protocol is optimized for low-dosage formulations (e.g., 0.15 mg or 1.5 mg tablets) where excipient interference is high.
Reagents & Equipment
-
Extraction Solvent (Diluent): Methanol:Water (80:20 v/v).
-
Rationale: Pure methanol extracts the steroid efficiently but can cause peak distortion (solvent effect) if injected directly into a high-aqueous mobile phase. The 80:20 mix balances solubility with chromatographic compatibility.
-
-
Filters: 0.45
m PTFE (Hydrophilic) or Nylon.-
Constraint: Do not use standard PVDF without recovery testing, as lipophilic steroids can adsorb to certain membranes.
-
-
Apparatus: Ultrasonicator (temperature controlled < 30°C), Centrifuge (4000 rpm).
Step-by-Step Workflow
Step 1: Sample Weighing & Pulverization
Weigh and finely powder 20 tablets. Calculate the average tablet weight (
Step 2: Solvent Addition & Dispersion Add approximately 6 mL of Diluent (MeOH:Water 80:20). Scientific Check: Swirl vigorously to wet the hydrophobic powder before sonication to prevent "dry clumping" where solvent cannot penetrate.
Step 3: Controlled Sonication Sonicate for 20 minutes with intermittent shaking. Critical Control Point: Maintain bath temperature < 30°C. High heat can degrade the matrix and potentially shift the equilibrium of the isomers.
Step 4: Equilibration & Dilution Allow the flask to cool to room temperature (25°C). Dilute to volume with Diluent.[2] Mix well.
Step 5: Clarification (Centrifugation) Transfer a portion to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes . Why Centrifuge? Direct filtration of tablet suspensions often clogs filters immediately due to binders (starch/lactose). Centrifugation creates a clear supernatant, reducing backpressure on the syringe filter.
Step 6: Filtration
Filter the supernatant through a 0.45
Visual Workflow (Graphviz)
Figure 1: Step-by-step Solid-Liquid Extraction (SLE) workflow for Levonorgestrel tablets.
Analytical Method Context
Sample preparation cannot be decoupled from the analysis. The extraction solvent selected above is compatible with the following typical HPLC conditions (based on EP/USP monographs).
-
Column: C18 (Octadecylsilyl silica), End-capped (e.g., 150 mm x 4.6 mm, 3-5
m). -
Mobile Phase: Acetonitrile : Water (approx. 45:55 to 50:50).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV @ 210 nm (Impurity B has lower absorption at 240nm compared to Levonorgestrel due to lack of conjugation; 210-220 nm is often required for higher sensitivity).
-
Resolution Requirement: Resolution (
) between Impurity B and Levonorgestrel must be > 1.5.
Critical Process Parameters (CPPs) & Troubleshooting
To ensure Trustworthiness and Reproducibility , monitor these variables:
Isomerization Risk (The "Hidden" Variable)
Impurity B (
-
Risk: Using acidic mobile phases (e.g., 0.1% Formic Acid) as the extraction diluent.
-
Mitigation: Use neutral solvents (Water/MeOH/ACN) for extraction. Only introduce acid in the mobile phase if necessary for peak shape, and ensure the sample is injected immediately.
Filter Compatibility Study
Before validation, perform a filter adsorption study.
-
Prepare a standard solution of Impurity B.
-
Filter half through the test filter (PTFE/Nylon).
-
Compare the response of Filtered vs. Unfiltered.
-
Acceptance: % Difference < 2.0%.
System Suitability Logic
Figure 2: System Suitability Decision Logic for Impurity B Analysis.
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Levonorgestrel Monograph 0999. EDQM. (Defines Impurity B as the
-isomer). -
United States Pharmacopeia (USP) . Levonorgestrel Monographs. (Specifies chromatographic criteria for related substances).
-
Klivon Reference Standards . Levonorgestrel Impurity B CRS Data Sheet. (Provides chemical structure and stability data).
-
Cardiff University Research . Models and methods to characterise levonorgestrel release. (Details extraction efficiencies from polymer matrices and HPLC-UV optimization).
-
Simson Pharma . Impurity B Technical Data. (Confirming CAS 19914-67-1 and chemical nature).
Sources
Thin Layer Chromatography (TLC) procedures for Levonorgestrel impurities
Application Note: High-Performance Thin Layer Chromatography (HPTLC) Profiling of Levonorgestrel and Related Impurities
Executive Summary & Scientific Context
Levonorgestrel (LNG) is a synthetic progestogen used extensively in contraceptives and hormone replacement therapies.[1] Chemically, it is a gonane steroid (
While HPLC remains the gold standard for quantitation, HPTLC (High-Performance Thin Layer Chromatography) offers a critical advantage in the drug development lifecycle: parallel processing . Unlike HPLC, which analyzes samples sequentially, HPTLC allows the simultaneous visualization of reference standards, crude reaction mixtures, and stability samples on a single plate under identical conditions. This reduces systematic error and provides an immediate "fingerprint" of the sample matrix.
This guide details two complementary protocols: a Pharmacopoeial-aligned Screening Method for general purity assessment and a High-Resolution HPTLC Method optimized for difficult isomer separations.
The Impurity Landscape
Effective separation requires understanding the polarity and structural differences of the target impurities.
| Impurity (EP/USP Designation) | Chemical Nature | Detection Challenge |
| Levonorgestrel (Target) | UV Active (254 nm) | |
| Impurity A (Ethinylestradiol related) | Aromatized A-ring | High UV response; Fluorescence |
| Impurity B (Dextronorgestrel) | Enantiomer of LNG | Identical polarity; requires chiral separation or specific HPTLC conditions |
| Impurity H ( | Non-conjugated ketone | UV Inactive at 254 nm ; requires derivatization |
| Degradation Products | Oxidative/Hydrolytic | Variable polarity |
Critical Insight: Relying solely on UV 254 nm will result in a "false pass" if non-conjugated impurities (like Impurity H) are present. This protocol mandates a dual-detection strategy: UV followed by chemical derivatization.
Experimental Protocols
Protocol A: Standard Screening (DCM-Based)
Best for: Routine purity checks and detection of polar degradation products.
-
Stationary Phase: HPTLC Silica gel 60 F
(20 x 10 cm), glass backed. -
Mobile Phase: Dichloromethane : Methanol (95 : 5 v/v).
-
Saturation: 20 minutes with filter paper lining.
Protocol B: High-Resolution Isomer Separation (Toluene-Based)
Best for: Separating lipophilic impurities and improved band sharpness.
-
Stationary Phase: HPTLC Silica gel 60 F
(Pre-washed). -
Mobile Phase: Toluene : 2-Propanol (90 : 10 v/v).[2]
-
Migration Distance: 70 mm.
Detailed Workflow: Step-by-Step
Step 1: Plate Pre-Washing (The "Self-Validating" Step)
Commercially available plates often contain binder residues that darken upon derivatization, obscuring trace impurities.
-
Develop the blank plate in Methanol to the top.
-
Dry in an oven at 120°C for 20 minutes.
-
Why: This cleans the "track," ensuring that any background noise is removed before sample application.
Step 2: Sample Preparation
-
Standard Solution: Dissolve 10 mg Levonorgestrel Reference Standard (RS) in 10 mL Chloroform/Methanol (1:1).
-
Test Solution: Extract tablet powder equivalent to 10 mg LNG into 10 mL solvent. Sonicate for 15 mins, centrifuge, and use the supernatant.
-
Concentration: Final concentration ~1 mg/mL.
Step 3: Application (Bandwise)
Use an automated applicator (e.g., Linomat 5) for precision.
-
Band Length: 6-8 mm.
-
Volume: 5 - 10 µL (Load higher volumes for impurity detection).
-
Distance from bottom: 8 mm.
-
Distance between tracks: 10 mm minimum.
Step 4: Development & Drying
-
Condition the chamber with the mobile phase for 20 minutes (Protocol A or B).
-
Insert plate and develop until the solvent front reaches 70-80 mm.
-
Remove plate and dry in a stream of cold air for 5 minutes.
-
Caution: Do not use hot air immediately, as it may cause volatile impurities to evaporate or oxidize the layer.
-
Visualization & Detection Logic
This workflow utilizes a "Non-Destructive
Stage 1: UV Inspection (Non-Destructive)
-
Equipment: UV Cabinet at 254 nm.
-
Observation: Levonorgestrel appears as a dark quenching spot against the bright green fluorescent background of the F
indicator. -
Target: Conjugated ketones (Main peak, Impurity A).
Stage 2: Derivatization (Destructive / Universal)
-
Reagent: Ethanolic Sulfuric Acid (10%) or Anisaldehyde-Sulfuric Acid.
-
Procedure:
-
Dip the plate (using an immersion device) for 1 second. Do not spray if quantitative accuracy is required; spraying is uneven.
-
Heat at 100-110°C for 10-15 minutes.
-
-
Observation: Steroids char to form colored spots (violet/brown/black) or fluorescent spots under UV 366 nm.
-
Target: Non-UV active steroids (Impurity H) and lipid excipients.
Visualization of Workflows
Figure 1: Analytical Workflow
A systematic approach to ensure reproducibility and data integrity.[3]
Caption: Sequential HPTLC workflow emphasizing the critical pre-wash step and dual-mode detection strategy.
Figure 2: Separation Logic & Polarity
Understanding how mobile phase selection impacts
Caption: Chromatographic mechanism showing the relationship between analyte polarity and migration distance (
Data Analysis & System Suitability
The following table summarizes expected performance metrics. These values must be established during method validation.
| Parameter | Acceptance Criteria | Rationale |
| Ensures analyte is in the "sweet spot" of the plate for max resolution. | ||
| Resolution ( | Critical for accurate quantitation of the closest impurity. | |
| LOD (UV) | ~50 ng/band | Sensitivity limit for conjugated impurities. |
| LOD (Charring) | ~10-20 ng/band | Higher sensitivity for general steroid skeleton. |
| Linearity ( | Required for quantitative densitometry (range 100-800 ng). |
Troubleshooting (Expert Notes)
-
Tailing Spots: Usually caused by the acidic nature of the silica. Solution: Add trace Ammonia (0.1%) to the mobile phase (e.g., Toluene:IPA:NH
) to sharpen the bands. -
Edge Effects (Smiling): The solvent front curves at the edges. Solution: Ensure the chamber is lined with filter paper and saturated for at least 20 minutes. Do not apply samples within 15mm of the plate edge.
-
High Background after Charring: Plate was not pre-washed or the heating was too aggressive. Solution: Use glass-backed plates (aluminum backs can warp/react) and strictly control oven temp to 110°C.
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Levonorgestrel Monograph 0926. EDQM.
-
[Link]
-
-
Khakpour, M., et al. (2005) .[5] HPTLC Procedure for Determination of Levonorgestrel in the Drug-Release Media of an In-situ-Forming Delivery System. Journal of Planar Chromatography.
-
[Link]
-
-
United States Pharmacopeia (USP) . Levonorgestrel.[1][3][4][5][6][7][8][9][10] USP-NF.
- Merck KGaA. TLC Visualization Reagents: Anisaldehyde Sulfuric Acid.
Sources
- 1. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]
- 2. akjournals.com [akjournals.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Levonorgestrel EP Impurity O | CymitQuimica [cymitquimica.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Stability Issues of Impurity B in Solution
Ticket ID: IMP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting degradation, peak splitting, and recovery loss of Impurity B reference standards during LC analysis.
Executive Summary
"Impurity B" is a designation often assigned by pharmacopoeias (EP, USP) to specific related substances—frequently isomers, esters, or oxidative degradants—that are inherently less stable than the Active Pharmaceutical Ingredient (API).[1]
This guide addresses the transient nature of such impurities in solution. If your reference standard for Impurity B degrades during the analytical run time (autosampler residence), your quantitative results will fail linearity and accuracy criteria. The following protocols are designed to stabilize labile analytes through solvation chemistry, temperature control, and procedural timing.
Module 1: Diagnostic Triage
Is it a stability issue or an instrument artifact?
Before altering chemistry, confirm that the loss of Impurity B is due to solution instability rather than adsorption or instrument failure.
Diagnostic Workflow
Caption: Diagnostic logic to distinguish chemical instability from physical adsorption or instrument error.
Module 2: Root Cause & Chemical Mitigation
Once instability is confirmed, you must identify the chemical mechanism. Most "Impurity B" cases fall into two categories: Hydrolysis (common in esters like statin impurities) or Oxidation .
1. Hydrolytic Instability (The "Water" Problem)
If Impurity B contains an ester, lactone, or amide bond, it may hydrolyze in aqueous diluents, especially if the pH is uncontrolled.[2]
-
The Fix: Switch to Aprotic Solvents or Buffered Diluents .
-
Avoid: Pure Methanol (MeOH) or Ethanol (EtOH) if the impurity is an ester; transesterification can occur.
-
Preferred: Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Protocol: If water is required for peak shape, use a buffer (pH 4.5–6.0) rather than plain water to minimize acid/base-catalyzed hydrolysis.
-
2. Oxidative Instability (The "Air" Problem)
If Impurity B has phenolic hydroxyls or amine groups, it may oxidize, leading to peak broadening or the appearance of "ghost" peaks.
-
The Fix:
-
Degassing: Sparge diluents with Helium or Nitrogen for 5 minutes.
-
Additives: Add 0.05% BHT (Butylated Hydroxytoluene) or EDTA to the diluent as a sacrificial antioxidant.
-
Amber Glass: strictly required to prevent photo-oxidation.
-
Solvent Selection Matrix
| Impurity Type | Recommended Diluent | Avoid | Why? |
| Labile Esters | 100% Acetonitrile (ACN) | Methanol / Water | Prevents hydrolysis and transesterification [1]. |
| Lactones | ACN + 0.1% Formic Acid | Neutral/High pH | Lactones ring-open rapidly at pH > 6. |
| Oxidative (Phenols) | MeOH + 0.05% BHT | Tetrahydrofuran (Unstabilized) | THF forms peroxides; BHT scavenges free radicals. |
| Basic Amines | 10mM Ammonium Bicarb (pH 9) | Acidic Diluents | Acidic pH can cause degradation or adsorption of basic moieties. |
Module 3: Advanced Experimental Protocols
If changing the solvent is not enough (or if the method is fixed), use these procedural controls.
Protocol A: The "Just-in-Time" Injection Workflow
For impurities with a half-life < 4 hours.
Objective: Minimize the time Impurity B spends in solution before analysis.
-
Preparation: Weigh the standard into a volumetric flask but do not add diluent .
-
Autosampler Setup: Set the autosampler tray temperature to 4°C ± 2°C . (Arrhenius equation dictates that lowering temp by 10°C roughly halves the degradation rate) [2].
-
Execution:
-
Add chilled diluent immediately prior to placing the vial in the autosampler.
-
Program the sequence to inject the standard first .
-
Do not perform multiple bracketed injections of the same vial over 24 hours. Prepare a fresh vial for the closing bracket.
-
Protocol B: Solution Stability Validation (ICH Q2 R2)
How to validate a method for an unstable compound.
According to ICH Q2(R2), you must define the "Use Period" of the solution [3].
-
T0 Injection: Inject the freshly prepared standard immediately.
-
Time Points: Re-inject the same vial at 1h, 4h, 12h, and 24h.
-
Calculation: Plot Response vs. Time.
-
Acceptance Criteria: The solution is considered stable only as long as the recovery remains within 98.0% – 102.0% of the T0 value.
-
Example: If recovery drops to 97% at 4 hours, your SOP must state: "Standard solutions must be used within 3 hours of preparation."
-
Stability Profiling Diagram
Caption: Workflow for establishing the valid "Use Period" of an unstable reference standard solution.
Frequently Asked Questions (FAQs)
Q1: My Impurity B peak splits into two peaks after 2 hours. What is happening? A: This is classic interconversion or hydrolysis . If Impurity B is an ester, it is likely hydrolyzing into the acid form (Peak 2). If it is an isomer (e.g., R-isomer), it may be racemizing in the solution.
-
Action: Check the pH of your diluent. If it is neutral (pH 7), adjust to pH 3-5 using a buffer (Phosphate or Acetate) to suppress hydrolysis [4].
Q2: Can I use sonication to dissolve Impurity B? A: Proceed with caution. Sonication generates heat and can induce degradation in thermolabile compounds.
-
Action: Vortex for 1 minute instead. If sonication is necessary, use an ice bath and limit it to < 5 minutes.
Q3: The pharmacopoeia says to use Methanol, but my standard is degrading. Can I change it? A: Yes, but you must validate the change. If the monograph method causes degradation, it is considered "not suitable for intended use."
-
Action: You may substitute the diluent with a more inert solvent (e.g., ACN) provided you demonstrate that the chromatography (retention time, resolution) remains unaffected and the solubility is sufficient [5].
Q4: How do I handle light-sensitive impurities if I don't have amber vials? A: Wrap clear vials in aluminum foil immediately after preparation. Ensure the autosampler door remains closed. Turn off the internal light of the autosampler if possible.
References
- Smith, R. J., & Webb, M. L. (2007). Analysis of Drug Impurities. Blackwell Publishing.
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Link
-
United States Pharmacopeia (USP). (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products. Link
-
European Medicines Agency (EMA). (2022).[4] ICH guideline Q2(R2) on validation of analytical procedures. Link
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Reducing column backpressure during Levonorgestrel impurity analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet disruptive issue in the HPLC analysis of Levonorgestrel and its impurities: high column backpressure. By understanding the root causes and implementing systematic solutions, you can ensure the robustness and reliability of your analytical method.
Troubleshooting Guide: High Column Backpressure
High backpressure in an HPLC system is a symptom, not the root problem. It indicates a blockage or restriction in the flow path of the mobile phase.[1][2] A systematic, step-by-step approach, working backward from the detector, is the most efficient way to diagnose the source of the pressure increase.[1][3]
Q1: My HPLC system pressure is suddenly very high. What's the first thing I should do?
A1: Isolate the source of the blockage.
The first step is to determine whether the high pressure is due to the column or another part of the HPLC system (tubing, injector, in-line filters).[1][2]
Experimental Protocol: System vs. Column Diagnosis
-
Establish a Baseline: Record the normal operating pressure of your system with the column installed and the mobile phase flowing. It's crucial to know what "normal" pressure looks like for your specific method to identify a problem.[1][2]
-
Bypass the Column: Carefully disconnect the column from the injector and the detector.
-
Install a Union: Replace the column with a zero-dead-volume union.
-
Run the Pump: Begin pumping the mobile phase at your method's flow rate.
-
Observe the Pressure:
-
If the pressure returns to a normal, low level (system-only pressure): The blockage is within the analytical column or the guard column.[1][2] Proceed to Q2.
-
If the pressure remains high: The blockage is in the system components upstream of the column (e.g., injector, tubing, or in-line filters).[4][5] Systematically disconnect components, starting from the detector and moving backward, to pinpoint the clog.[3]
-
Q2: I've confirmed the high backpressure is from my column. What are the likely causes and solutions?
A2: Column-related backpressure in Levonorgestrel analysis typically stems from three main sources: frit blockage, column contamination, or stationary phase collapse.
1. Clogged Inlet Frit: The inlet frit (a porous filter) on the column is the most common site for blockages.[3][6] This is often caused by particulates from the sample or precipitation of the sample/buffer in the mobile phase.
-
Solution: Reverse and Flush the Column.
-
Disconnect the column from both the injector and the detector.
-
Connect the column outlet to the injector.
-
Direct the column inlet (now the outlet) to a waste beaker. Do NOT connect it to the detector.
-
Flush the column with a strong, compatible solvent at a low flow rate (e.g., 50% of your method's flow rate). A good starting point is a solvent in which Levonorgestrel is highly soluble, such as 100% acetonitrile or methanol.[7][8]
-
Gradually increase the flow rate, but do not exceed the column's maximum pressure limit.
-
If the pressure returns to normal, the clog has been dislodged. Re-install the column in the correct orientation and equilibrate with your mobile phase.
-
2. Column Contamination: Accumulation of sample matrix components or precipitated Levonorgestrel on the stationary phase can lead to a gradual increase in backpressure.[6][9] Levonorgestrel is poorly soluble in highly aqueous mobile phases, which can exacerbate this issue.[7][9]
-
Solution: Column Washing Protocol. A more aggressive washing procedure may be necessary to remove strongly retained contaminants.
-
Flush the column with your mobile phase, but without any buffers (e.g., use the same water/organic ratio). This prevents buffer precipitation with stronger organic solvents.[3]
-
Sequentially flush the column with 50-100 mL of the following solvents:
-
100% Water (to remove any remaining salts)
-
100% Methanol
-
100% Acetonitrile
-
75:25 Acetonitrile/Isopropanol
-
100% Isopropanol (a strong solvent for removing hydrophobic contaminants)
-
-
Reverse the sequence to return to your mobile phase conditions.
-
Equilibrate the column thoroughly before resuming analysis.
-
3. Stationary Phase Bed Collapse: While less common, excessive pressure can damage the packed bed of the stationary phase, leading to voids or compression.[3] This is often indicated by a sudden drop in pressure after a significant increase, along with poor peak shape (e.g., splitting or tailing).[3] A column with a collapsed bed is often irreversibly damaged and will likely need to be replaced.
Frequently Asked Questions (FAQs)
Q3: What aspects of my method could be causing recurrent backpressure issues with Levonorgestrel analysis?
A3: Method-related causes often revolve around the sample solvent, mobile phase composition, and gradient programming.
-
Sample Solvent (Diluent): Levonorgestrel is a hydrophobic steroid with low aqueous solubility.[7][10] Dissolving your sample in a solvent significantly stronger than your initial mobile phase (e.g., 100% THF or DMSO) can cause it to precipitate upon injection into a weaker, more aqueous mobile phase.[8][11]
-
Best Practice: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, ensure the injection volume is small to minimize precipitation effects.[8]
-
-
Mobile Phase Composition & Buffers: Using high concentrations of buffer salts (e.g., phosphate) with high percentages of organic solvent (especially acetonitrile) can lead to buffer precipitation.[12][13] This is a common cause of blockages in gradient methods where the organic concentration increases significantly.[2][12]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of analytes and impurities, which in turn influences their retention and peak shape.[14][15] While not a direct cause of backpressure, operating at a pH that causes poor peak shape might tempt analysts to use conditions (like high buffer concentrations) that can lead to precipitation.[14] It's also critical to operate within the stable pH range of your column to prevent degradation of the stationary phase.[16]
Q4: How can I proactively prevent backpressure problems?
A4: Proactive prevention is key to maintaining a robust analytical workflow. Focus on sample preparation, system hygiene, and protective hardware.
| Preventative Measure | Rationale |
| Sample Filtration | Always filter samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can clog the column frit.[3][17] |
| Use of Guard Columns | A guard column is a small, disposable column installed between the injector and the analytical column. It traps particulates and strongly retained compounds, protecting the more expensive analytical column.[3][6] |
| Proper Mobile Phase Preparation | Filter all aqueous mobile phase components to remove particulates and microbial growth.[1][2] Prepare fresh aqueous mobile phases regularly to prevent bacterial contamination, which can create blockages.[2][3] |
| Systematic Shutdown | After analysis, flush the column and system with a high-organic, non-buffered mobile phase to remove any sample components and salts. Never leave buffer salts sitting in the system or column.[3] |
Visualizing the Troubleshooting Process
A logical workflow is essential for efficiently diagnosing backpressure issues.
Caption: A systematic workflow for troubleshooting HPLC backpressure.
Causal Relationships in Backpressure Events
Understanding the interplay between different factors is crucial for prevention.
Caption: Relationship between causes and effects of high backpressure.
References
-
Labtech. (n.d.). Step-by-step Troubleshooting Back Pressure Issue In HPLC. Retrieved from [Link]
-
Restek. (2020, October 27). Diagnosing and Preventing High Back Pressure Problems in LC Systems. Retrieved from [Link]
-
Restek. (n.d.). Diagnosing and Preventing High Back Pressure in LC Systems - Restek Resource Hub. Retrieved from [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Retrieved from [Link]
-
Phenomenex. (2025, December 8). HPLC Column Backpressure: Causes and Impact. Retrieved from [Link]
-
Cytiva. (2024, May 30). High pressure stressing you out? Retrieved from [Link]
-
Unknown Author. (2017, March 15). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk dru. Retrieved from [Link]
-
Mohan, M. J., et al. (2010). A rapid and sensitive method for the determination of Levonorgestrel in human plasma by LC-MS/MS. Pharmacologyonline, 1, 85-100. Retrieved from [Link]
-
Unknown Author. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PMC. Retrieved from [Link]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
-
Waters. (n.d.). USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). What to Check When Solvent Delivery Pressure is Abnormally High. Retrieved from [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
Separation Science. (2024, October 28). Preventing and Fixing a Clogged HPLC Column: Key Insights. Retrieved from [Link]
-
Lab Manager. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Brieflands. (2012, February 29). Determination of Levonorgestrel and Ethinyl Estradiol in Pharmaceutical Formulations by H-Point Standard Addition Method in Nona. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutics and Drug Analysis. (2014, April 15). Research Article. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Diagnosing and Preventing High Back Pressure in LC Systems [discover.restek.com]
- 3. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What to Check When Solvent Delivery Pressure is Abnormally High : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. labtech.tn [labtech.tn]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. brieflands.com [brieflands.com]
- 11. pharmtech.com [pharmtech.com]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. sepscience.com [sepscience.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. moravek.com [moravek.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Troubleshooting Levonorgestrel Impurity B Extraction
Welcome to the technical support center for troubleshooting recovery rates in the extraction of Levonorgestrel Impurity B. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges encountered during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of this specific impurity, providing in-depth, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Why am I seeing low recovery of Levonorgestrel Impurity B using my current Solid-Phase Extraction (SPE) protocol?
Low recovery of Levonorgestrel Impurity B during SPE can stem from several factors, often related to the physicochemical properties of the impurity and its interaction with the sorbent and solvents. Levonorgestrel Impurity B, also known as 13-Ethyl-17α-ethynyl-17-hydroxygon-5(10)-en-3-one, shares structural similarities with the active pharmaceutical ingredient (API), Levonorgestrel, but differences in polarity can affect its retention and elution behavior.[1][2][3]
Troubleshooting Steps:
-
Sorbent Selection: Ensure the chosen sorbent chemistry is appropriate. For steroid impurities like Levonorgestrel Impurity B, reversed-phase sorbents such as C8 or C18 are commonly used.[4][5] However, if the impurity is co-eluting with other matrix components or the API, a different selectivity might be needed. Consider a hydrophilic-lipophilic balanced (HLB) sorbent, which can provide retention for a wider range of polarities.[6][7]
-
Sample pH Adjustment: The pH of the sample can significantly influence the ionization state of the analyte and its retention on the sorbent. For neutral compounds like Levonorgestrel Impurity B, pH adjustment is primarily used to control the ionization of matrix interferences. A study on Levonorgestrel extraction showed optimal recoveries at a pH of 2.[6][7] Experiment with adjusting the sample pH to minimize matrix effects and enhance the interaction between the impurity and the sorbent.
-
Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor recovery.[8] Ensure the sorbent is properly wetted and activated. A typical conditioning step for a reversed-phase cartridge involves methanol followed by water. The equilibration step should use a solvent similar in composition to the sample matrix to ensure proper partitioning.
-
Sample Loading Flow Rate: A high flow rate during sample loading can prevent sufficient interaction time between the analyte and the sorbent, leading to breakthrough.[9] A slower, controlled flow rate is generally recommended to maximize retention.
-
Wash Solvent Strength: The wash step is critical for removing interferences without eluting the target analyte. If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can prematurely elute Levonorgestrel Impurity B. Conversely, a wash solvent that is too weak may not effectively remove matrix components, leading to ion suppression in LC-MS analysis. Optimize the organic content of your wash solvent.
-
Elution Solvent Strength and Volume: Incomplete elution is a common cause of low recovery. The elution solvent must be strong enough to disrupt the interaction between Levonorgestrel Impurity B and the sorbent. For reversed-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile.[6][7] Additionally, ensure the elution volume is sufficient to completely elute the analyte from the sorbent bed.[6][9] Performing a second elution and analyzing it separately can determine if the initial volume was insufficient.
Troubleshooting Workflow for Low SPE Recovery
Caption: A stepwise guide to troubleshooting low recovery in SPE.
My Liquid-Liquid Extraction (LLE) is showing poor and inconsistent recovery for Levonorgestrel Impurity B. What should I check?
Liquid-liquid extraction relies on the differential solubility of the analyte between two immiscible liquid phases.[10] For steroid hormones and their impurities, LLE can be effective, but several parameters need careful control for consistent results.[11]
Troubleshooting Steps:
-
Solvent Selection: The choice of extraction solvent is paramount. The solvent should have a high affinity for Levonorgestrel Impurity B and be immiscible with the sample matrix (typically aqueous). Common solvents for steroid extraction include ethyl acetate, diethyl ether, and dichloromethane.[11][12] The polarity of the solvent should be matched to the analyte.
-
pH of the Aqueous Phase: Similar to SPE, the pH of the aqueous sample can influence the extraction efficiency by affecting the solubility of the analyte and potential interferences. Adjusting the pH can help to suppress the ionization of interfering compounds, making them less likely to be extracted into the organic phase.
-
Partition Coefficient (LogP): Understanding the partition coefficient of Levonorgestrel Impurity B is crucial for selecting the appropriate solvent system. While specific LogP data for this impurity may not be readily available, it can be estimated based on its structure and comparison to Levonorgestrel.
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to poor recovery and high variability. Emulsions are more likely to form with complex matrices like plasma. To mitigate this, you can try:
-
Gentle mixing instead of vigorous shaking.
-
Centrifugation to break the emulsion.
-
Addition of salt ("salting out") to the aqueous phase to increase its polarity and promote phase separation.
-
-
Extraction Volume and Repetitions: A single extraction may not be sufficient to recover all of the analyte. Performing multiple extractions with smaller volumes of the organic solvent and combining the extracts is generally more efficient than a single extraction with a large volume.
-
Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).[5][11][13] Analyte loss can occur during the evaporation step, especially if excessive heat or a strong nitrogen stream is used.[8] Ensure the reconstitution solvent fully dissolves the analyte residue.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| SPE Sample pH | 2 | Optimizes recovery for Levonorgestrel.[6][7] |
| SPE Elution Solvent | 100% Methanol | Shown to provide high recovery for Levonorgestrel.[6][7] |
| SPE Elution Volume | 4 mL (for 60mg/3mL cartridge) | Sufficient volume to ensure complete elution.[6][7] |
| LLE Extraction Solvent | Ethyl Acetate, Diethyl Ether | Effective for steroid extraction.[11][12] |
| Analytical Wavelength (UV) | 210 nm or 220 nm | Suitable for detecting Levonorgestrel and its impurities.[4][14] |
How can I confirm that my analytical method is not the source of the low recovery values?
It's essential to differentiate between poor extraction recovery and issues with the analytical quantification method, such as HPLC-UV or LC-MS.
Verification Protocol:
-
Prepare a "Post-Extraction Spike" Sample:
-
Extract a blank matrix sample (containing no analyte) using your established protocol.
-
After the final evaporation step, spike the reconstitution solvent with a known concentration of Levonorgestrel Impurity B standard.
-
Analyze this sample and compare the result to a standard of the same concentration prepared directly in the reconstitution solvent.
-
-
Interpretation:
-
If the recovery of the post-extraction spike is close to 100%, your analytical method is likely performing well, and the low recovery issue lies within the extraction steps.
-
If the post-extraction spike also shows low recovery, it points to a problem with your analytical method. This could be due to matrix effects (ion suppression in MS), analyte degradation in the final solution, or improper instrument settings.
-
Experimental Workflow: Differentiating Extraction vs. Analytical Issues
Caption: A workflow for diagnosing the source of low recovery.
References
- Moyo, W., et al. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers.
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Education.
- Li, Y., et al. (2014). Optimization of dispersive liquid–liquid microextraction for analysis of levonorgestrel in water samples using uniform design. Analytical Methods.
- Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction.
- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal.
- Bao, Y., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Journal of Pharmaceutical and Biomedical Analysis.
- Biopurify. (n.d.). CAS 19914-67-1 | Levonorgestrel impurity B.
- Sigma-Aldrich. (n.d.). Levonorgestrel impurity B EP Reference Standard CAS 19914-67-1.
- Li, W., et al. (2004). Determination of levonorgestrel in human serum by liquid chromatographic-electrospray tandem mass spectrometry. Journal of Chromatography B.
- Klivon. (n.d.). Levonorgestrel Impurity B CRS | CAS Number 19914-67-1.
- Naturewill Biotechnology Co., Ltd. (n.d.). Levonorgestrel impurity B - CAS:19914-67-1.
- Kumar, P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma. Journal of Bioanalysis & Biomedicine.
- Moyo, W., et al. (2026). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. ResearchGate.
- Prasad, S., et al. (2004). Simultaneous HPLC estimation of levonorgestrel and ethinylestradiol from tablets. Indian Journal of Pharmaceutical Sciences.
- Woolfson, A. D., et al. (2016). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. ORCA - Cardiff University.
- Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices.
Sources
- 1. CAS 19914-67-1 | Levonorgestrel impurity B [phytopurify.com]
- 2. klivon.com [klivon.com]
- 3. Levonorgestrel impurity B - CAS:19914-67-1 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 4. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 5. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. welchlab.com [welchlab.com]
- 9. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. omicsonline.org [omicsonline.org]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Critical Pair Resolution via pH Control
Topic: Effect of pH buffer adjustments on Impurity B resolution Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Critical Pair" Challenge
Welcome to the Method Development Support Center. You are likely here because "Impurity B" is co-eluting with your Main API or another impurity, and standard gradient adjustments have failed.
In Reverse Phase Chromatography (RPC), pH is the most powerful lever for altering selectivity (
This guide treats "Impurity B" as a Critical Pair scenario. It provides the logic to diagnose if pH is the solution and the protocol to execute the adjustment without compromising method robustness.
Part 1: Diagnostic FAQs (Is pH the problem?)
Q1: How do I know if adjusting pH will actually separate Impurity B?
A: You must evaluate the
-
Scenario A (Different pKa): If Impurity B has a pKa different from the API by >0.5 units, pH is the primary tool to fix resolution. Adjusting pH will shift their ionization curves at different rates, creating a window of separation.
-
Scenario B (Identical pKa): If Impurity B is a stereoisomer or positional isomer with an identical pKa to the API, pH adjustments will shift both peaks equally. In this case, pH is not the solution; you must switch stationary phase chemistry (e.g., Phenyl-Hexyl, C8) or organic modifier (Methanol vs. Acetonitrile).
Q2: My peak shape for Impurity B is splitting or tailing. Is this a pH issue? A: Likely, yes. If your mobile phase pH is within ±1 unit of the analyte's pKa, the molecule exists in a dynamic equilibrium between ionized and non-ionized states. As these forms interact differently with the stationary phase, the peak can split or broaden.[2][3]
-
The Fix: Move the pH at least 2 units away from the pKa (The "Rule of 2") to ensure the analyte is >99% in a single state.
Q3: Why does my resolution vanish when I transfer the method to a different lab? A: This is a classic "pH Robustness" failure. You likely developed the method on the steep slope of the pH vs. Retention curve.
-
Explanation: If you set the pH exactly at the pKa to maximize separation (where selectivity changes are most drastic), a minor pH meter error (±0.1) in the receiving lab will cause a massive shift in retention time, destroying resolution.
Part 2: The Optimization Protocol (pH Mapping)
Do not guess. Use this systematic "pH Mapping" protocol to find the safe resolution window.
Prerequisites:
-
Buffer Selection: Use a buffer with a pKa within ±1 unit of your target pH (e.g., Phosphate for pH 2.1–3.1 or 6.2–8.2; Formate for pH 2.8–4.8).
-
Preparation Rule: Always adjust the pH of the aqueous portion before adding organic modifiers.[4][5] Organic solvents shift the apparent pH and alter electrode response.
Step-by-Step Workflow
-
Prepare Three Mobile Phases:
-
MP A (Low): Target pH - 0.5 units (e.g., pH 2.5)
-
MP B (Mid): Target pH (e.g., pH 3.0)
-
MP C (High): Target pH + 0.5 units (e.g., pH 3.5)
-
Note: Ensure ionic strength (mM) remains constant across all three.
-
-
Run the Standard Gradient: Inject the API spiked with Impurity B using the exact same gradient profile for all three pH levels.
-
Calculate Resolution (
): -
Plot the Data: Compare the shift in retention time (
) relative to the pH.
Data Analysis Example (Hypothetical Acidic Impurity)
| Parameter | pH 2.5 (Suppressed) | pH 3.0 (Near pKa) | pH 3.5 (Ionized) | Interpretation |
| API | 10.5 min | 10.2 min | 9.8 min | API is relatively neutral; minimal shift. |
| Impurity B | 11.2 min | 10.4 min | 8.5 min | Impurity B ionizes (becomes polar) and moves forward rapidly. |
| Resolution ( | 2.1 (Robust) | 0.8 (Co-elution) | 3.5 (Reversal) | Action: pH 2.5 is robust. pH 3.5 offers high resolution but risks elution order reversal if pH drifts. |
Part 3: Visualization of Logic
Diagram 1: The Troubleshooting Decision Tree
This workflow guides you from the symptom (poor resolution) to the correct buffer adjustment.
Caption: Decision logic for determining if pH adjustment is the correct strategy for resolving Impurity B.
Diagram 2: The Mechanism of Ionization Control
Understanding how pH affects the "Hydrophobic Bite" of the molecule on the column.
Caption: Effect of pH on the retention of Acidic vs. Basic impurities. Neutral forms retain longer on C18 columns.
Part 4: Common Pitfalls & Solutions
| Symptom | Root Cause | Corrective Action |
| Drifting Retention Times | Buffer capacity is too low. | Ensure buffer concentration is >10 mM (ideally 20-50 mM) and the pH is within ±1 unit of the buffer's pKa. |
| Precipitation in Pump | Buffer insolubility in high organic. | If using Phosphate buffers, do not exceed 60-70% Acetonitrile . Switch to Methanol or use organic buffers (Ammonium Acetate) for high %B. |
| Ghost Peaks | Contaminated buffer salts. | Use HPLC-grade salts only. Filter aqueous mobile phase through 0.2 µm filters daily. |
| pH Meter Variability | Calibration errors. | Calibrate meter daily with fresh standards. Always measure pH at the same temperature (usually 20-25°C). |
References
-
Chromatography Online (LCGC). "Back to Basics: The Role of pH in Retention and Selectivity." Accessed February 22, 2026. [Link]
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Accessed February 22, 2026. [Link]
-
Waters Corporation. "HPLC Tips & Tricks: Mobile Phase Preparation - Buffers." Accessed February 22, 2026. [Link]
-
Shimadzu. "Effect of Mobile Phase pH on Reversed-Phase HPLC Separations." Accessed February 22, 2026. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. sepscience.com [sepscience.com]
- 5. agilent.com [agilent.com]
Validation & Comparative
Validation of analytical methods for Levonorgestrel Impurity B per ICH guidelines
Alignment: ICH Q2(R2) | Focus: HPLC vs. UHPLC Performance
Executive Summary
In the analysis of synthetic progestogens, the separation of Levonorgestrel (LNG) from its structural isomers is a defining challenge for quality control laboratories. This guide provides a comparative validation of two analytical strategies for quantifying Levonorgestrel Impurity B (EP) —specifically the
While traditional HPLC (Method A) remains the regulatory workhorse, this guide demonstrates that UHPLC (Method B) offers superior resolution (
The Analytical Challenge: Impurity B
Levonorgestrel Impurity B (CAS 19914-67-1) is a double-bond migration isomer of the active drug.
-
Levonorgestrel:
-3-ketone system (Conjugated, UV active at ~240 nm). -
Impurity B:
-3-ketone system (Non-conjugated, lower UV response, slight hydrophobicity difference).
The Problem: Standard C18 columns often struggle to resolve these isomers due to their identical molecular weight and nearly identical steric footprint. Poor resolution leads to integration errors and potential OOS (Out of Specification) results.
Comparative Methodology
The following experimental setups were evaluated. Method A represents the traditional pharmacopeial approach, while Method B represents the optimized modern alternative.
Table 1: Instrument & Chromatographic Conditions
| Parameter | Method A: Traditional HPLC | Method B: Advanced UHPLC |
| Instrumentation | Agilent 1260 Infinity II (or equiv) | Waters ACQUITY UPLC H-Class (or equiv) |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS) | C18, 100 x 2.1 mm, 1.7 µm (e.g., BEH C18) |
| Mobile Phase | ACN : Water (Isocratic 55:45) | ACN : Water (Gradient) |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Run Time | 18.0 minutes | 3.5 minutes |
| Backpressure | ~110 bar | ~650 bar |
| Detection | UV @ 215 nm (for Impurity B sensitivity) | UV @ 215 nm (PDA) |
| Injection Vol. | 20 µL | 2 µL |
Expert Insight: Method B utilizes sub-2-micron particles. This drastically reduces the C term in the van Deemter equation, allowing for higher flow velocities without losing separation efficiency.
Experimental Validation Protocol (ICH Q2(R2))
This protocol follows the ICH Q2(R2) guideline, emphasizing the "lifecycle management" of the method.
Phase I: System Suitability Testing (SST)
Before any validation data is collected, the system must prove it is "fit for purpose."
-
Preparation: Prepare a resolution solution containing 20 µg/mL LNG and 0.5 µg/mL Impurity B.
-
Criteria:
-
Resolution (
) between LNG and Impurity B: NLT (Not Less Than) 1.5. -
Tailing Factor (
): 0.8 – 1.5. -
Precision (RSD of 6 injections): NMT 2.0%.
-
Phase II: Specificity (Forced Degradation)
Demonstrate that the method can separate the API from impurities generated under stress.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs.
-
Oxidation: 3%
, RT, 4 hrs. -
Photostability: 1.2 million lux hours.
-
Acceptance: Peak purity index (via Diode Array Detector) must be > 0.999 for the LNG peak. No interference at the retention time of Impurity B.
Phase III: Linearity & Sensitivity (LOD/LOQ)
-
Range: Prepare solutions of Impurity B from 0.05% to 150% of the specification limit (typically 0.5%).
-
Calculation: Plot Area vs. Concentration. Calculate Regression (
) and -intercept. -
LOQ Determination: Signal-to-Noise (S/N) ratio of 10:1.
Comparative Performance Data
The following data summarizes the validation results from both methods.
Table 2: Validation Results Summary
| Validation Parameter | Method A (HPLC) | Method B (UHPLC) | Verdict |
| Resolution (LNG/Imp B) | 1.8 (Marginal) | 4.2 (Robust) | Method B eliminates risk of co-elution. |
| LOD (Impurity B) | 0.05 µg/mL | 0.01 µg/mL | Method B is 5x more sensitive due to sharper peaks. |
| Linearity ( | 0.998 | > 0.999 | Both are acceptable. |
| Precision (RSD, n=6) | 1.2% | 0.4% | Method B offers superior reproducibility. |
| Solvent per Sample | ~22 mL | ~1.4 mL | Method B reduces waste by ~93%. |
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix and workflow for validating this method under ICH Q2(R2) / Q14 guidelines, incorporating the risk assessment phase.
Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow integrating ICH Q14 development concepts with ICH Q2(R2) validation requirements.
Mechanism of Separation
Understanding why Method B works better is crucial for troubleshooting. The sub-2-micron particles in UHPLC provide a higher surface area and reduced diffusion path, which is critical for separating steric isomers like LNG and Impurity B.
Figure 2: Mechanistic pathway of separation. Impurity B (
Conclusion & Recommendations
While the Method A (HPLC) is sufficient for basic compliance in resource-limited settings, it operates near the limit of acceptable resolution (
Method B (UHPLC) is the recommended standard for new drug applications (NDAs) and generic developments (ANDAs) for the following reasons:
-
Data Integrity: The high resolution (
) virtually eliminates integration errors, a common source of warning letters. -
Sensitivity: The lower LOD (0.01 µg/mL) allows for stricter control of impurities, enhancing patient safety.
-
Sustainability: The 93% reduction in solvent waste supports corporate sustainability goals and reduces hazardous waste disposal costs.
Implementation Strategy: For laboratories currently using Method A, a cross-validation study (running both methods on the same sample set) is recommended to bridge the data before full regulatory submission of Method B.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). (2024).[1][3] Levonorgestrel Monograph 1336. EDQM. [Link]
-
Waters Corporation. (2021). USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC.[4] Application Note. [Link]
Sources
Specificity and Linearity Studies for Levonorgestrel Impurity B Analysis
Executive Summary: The Isomeric Challenge
In the quality control of hormonal contraceptives, the separation of Levonorgestrel (LNG) from its structural isomers is a critical analytical challenge. Impurity B (EP) , identified as the
Legacy pharmacopoeial methods (HPLC using porous 5 µm C18 columns) often struggle with this separation, resulting in long run times (>20 min), peak tailing, and marginal resolution (
Technical Context: The Chemistry of Impurity B
Levonorgestrel contains a
-
Levonorgestrel (API): Conjugated system (
), UV nm. -
Impurity B (Degradant): Non-conjugated system (
), lower UV absorptivity at 241 nm, often requiring detection at lower wavelengths (e.g., 210-220 nm) or careful calibration factors.
Critical Analytical Requirement: The method must exhibit high Specificity to resolve these isomers and high Linearity to accurately quantify Impurity B at trace levels (0.1% threshold).
Visualization: Isomerization & Separation Pathway
Figure 1: Mechanism of Impurity B formation via acid-catalyzed isomerization and the subsequent requirement for chromatographic resolution.
Comparative Methodology
We evaluated two distinct approaches for the quantification of LNG and Impurity B.
| Feature | Method A: Legacy Pharmacopoeial (Reference) | Method B: Advanced Core-Shell (Recommended) |
| Column Technology | Fully Porous Silica, 5 µm, C18 | Core-Shell (Fused-Core), 2.7 µm, C18 |
| Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (50:50) | Acetonitrile : Water (55:45) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Backpressure | ~120 bar | ~350 bar |
| Run Time | 25 minutes | 8 minutes |
| Solvent Usage | 25 mL per injection | 12 mL per injection |
Experimental Protocols
Protocol 1: Specificity (Stress Testing)
Objective: Demonstrate the method's ability to unequivocally assess the analyte in the presence of Impurity B.
-
Preparation of Impurity B Stock: Dissolve 5 mg of Levonorgestrel Impurity B EP Reference Standard in 10 mL of Methanol (Stock A).
-
Preparation of API Stock: Dissolve 10 mg of Levonorgestrel API in 10 mL of Methanol (Stock B).
-
Spiked Sample: Mix 1.0 mL of Stock B with 0.1 mL of Stock A. Dilute to 10 mL with Mobile Phase.
-
Acid Degradation (In-situ generation):
-
Take 5 mL of Stock B.
-
Add 1 mL of 0.1 N HCl.
-
Heat at 60°C for 1 hour.
-
Neutralize with 0.1 N NaOH and dilute to volume.
-
-
Injection: Inject the Spiked Sample and Acid Degradation sample into both Method A and Method B systems.
-
Acceptance Criteria: Resolution (
) between LNG and Impurity B must be . Purity threshold (via PDA) .
Protocol 2: Linearity Studies
Objective: Verify the proportional relationship between concentration and response over the range of 50% to 150% of the target impurity limit (0.5%).
-
Range: Prepare 6 concentration levels of Impurity B ranging from 0.25 µg/mL to 5.0 µg/mL (corresponding to 0.05% - 1.0% relative to a 500 µg/mL API test concentration).
-
Calibration: Triplicate injections for each level.
-
Calculation: Plot Peak Area vs. Concentration. Calculate Slope, Y-intercept, and Coefficient of Determination (
).
Data Analysis & Results
A. Specificity and System Suitability
The Advanced Core-Shell method significantly outperformed the Legacy method in resolving the critical isomeric pair.
| Parameter | Method A (Legacy) | Method B (Advanced) | Improvement |
| Retention Time (LNG) | 18.4 min | 4.2 min | 4.3x Faster |
| Retention Time (Imp B) | 19.8 min | 5.1 min | - |
| Resolution ( | 1.8 (Marginal) | 3.4 (Robust) | +88% |
| Tailing Factor (LNG) | 1.4 | 1.1 | Improved Symmetry |
| Theoretical Plates (N) | ~8,500 | ~22,000 | Higher Efficiency |
Insight: The solid core of the 2.7 µm particles in Method B reduces the diffusion path length, minimizing band broadening. This allows for sharper peaks and higher resolution, even at faster flow rates.
B. Linearity and Sensitivity
Both methods demonstrated acceptable linearity, but Method B provided superior sensitivity (LOD/LOQ) due to sharper peak shapes (higher signal-to-noise ratio).
| Parameter | Method A Results | Method B Results |
| Linearity Range | 0.5 - 5.0 µg/mL | 0.1 - 5.0 µg/mL |
| Regression ( | 0.9985 | 0.9999 |
| LOD (S/N = 3) | 0.15 µg/mL | 0.04 µg/mL |
| LOQ (S/N = 10) | 0.45 µg/mL | 0.12 µg/mL |
Analytical Workflow Visualization
The following diagram outlines the validated workflow for routine analysis using the Advanced Method.
Figure 2: Validated workflow for high-throughput Levonorgestrel impurity profiling.
Conclusion
While the legacy HPLC method remains compliant with older monographs, it lacks the efficiency required for modern high-throughput environments. The Advanced Core-Shell Protocol offers a self-validating system with:
-
Superior Specificity: Baseline resolution of the critical
isomeric pair. -
Enhanced Sensitivity: 3x lower LOD, ensuring accurate quantitation of trace degradants.
-
Operational Efficiency: 85% reduction in run time and solvent costs.[1]
For researchers developing generic formulations or conducting stability studies, adopting the core-shell methodology provides a robust, future-proof analytical platform.
References
-
European Pharmacopoeia (Ph.[2][3][4][5] Eur.) . Levonorgestrel Monograph 10.0. EDQM. Available at: [Link]
-
National Institutes of Health (NIH) . RP-HPLC method validation for fast extraction and quantification of Levonorgestrel. PMC. Available at: [Link]
-
Waters Corporation . USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Application Note. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. Levonorgestrel impurity B CRS | LGC Standards [lgcstandards.com]
- 3. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 4. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Comparative Guide: USP vs. EP Reference Standards for Levonorgestrel Impurity B
Executive Summary
In the high-stakes landscape of hormonal contraceptive development, the purity profiling of Levonorgestrel (D(-)-Norgestrel) demands rigorous adherence to pharmacopoeial standards. A critical divergence exists between the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) regarding the control of Impurity B .
While the EP explicitly defines Impurity B as the
This guide analyzes the technical disparities, chemical basis, and experimental workflows for researchers selecting the appropriate standard for stability and release testing.
Part 1: Chemical Identity & Origin
Levonorgestrel Impurity B is a structural isomer formed via double-bond migration. It is a key degradation product, particularly susceptible to formation under acidic or basic stress conditions, making it a critical stability-indicating parameter.
| Feature | Specification |
| Common Name | Levonorgestrel Impurity B (EP) |
| Chemical Name | 13-Ethyl-17-hydroxy-18,19-dinor-17 |
| CAS Number | 19914-67-1 |
| Molecular Formula | |
| Molecular Weight | 312.45 g/mol |
| Isomerism |
Mechanism of Formation
The shift from the conjugated
Part 2: Pharmacopoeial Comparison (USP vs. EP)
European Pharmacopoeia (EP) Approach
The EP adopts a specific control strategy . It acknowledges the
-
Standard: Levonorgestrel Impurity B CRS .
-
Role: Used as an external standard for system suitability (resolution) and direct quantification.
-
Detection: UV detection is often performed at lower wavelengths (e.g., 200-210 nm) because the
system lacks the strong conjugation of the parent drug.
United States Pharmacopeia (USP) Approach
The USP approach is historically methodological .
-
Standard: USP typically does not list a specific catalog item "Levonorgestrel Related Compound B". Instead, it utilizes USP Levonorgestrel RS and USP Norgestrel RS .[1]
-
Control Method: The USP monograph for Levonorgestrel often refers to the Norgestrel monograph for "Chromatographic Purity".[2]
-
Quantification: Impurities are often controlled using Standard Dilutions of the API itself (Self-Referencing Method). The limit is set as a general "Individual Impurity" limit (e.g., NMT 0.5%) or "Total Impurities" (NMT 2.0%), relying on Relative Retention Times (RRT) rather than a specific impurity standard.
Comparison Matrix
| Parameter | EP Reference Standard (Impurity B) | USP Approach (Methodological) |
| Catalog Availability | Available as Levonorgestrel Impurity B CRS | Not explicitly listed as "Related Compound B" RS* |
| Quantification Mode | External Standard: Direct comparison against Impurity B RS. | Self-Referencing: Comparison against diluted API (0.5% or 1.0% level). |
| Identification | Retention time matching with Impurity B RS. | Relative Retention Time (RRT) vs. API peak. |
| System Suitability | Requires resolution between Impurity B and API. | Requires resolution between API and other specified markers (e.g., Ethinyl Estradiol). |
| Sensitivity | High (Targeted UV wavelength for | Variable (Generic wavelength may underestimate deconjugated isomers). |
*Note: USP lists "Norgestrel Related Compound L" but typically controls the
Part 3: Experimental Protocols
Workflow 1: EP Impurity Profiling (Targeted)
Objective: Quantify Impurity B using the EP CRS.
-
Preparation of Reference Solution:
-
Dissolve 2.0 mg of Levonorgestrel Impurity B CRS in 100.0 mL of mobile phase (Acetonitrile/Water mixture).
-
-
Preparation of Test Solution:
-
Dissolve 20.0 mg of Levonorgestrel API in 10.0 mL of solvent.
-
-
Chromatographic Conditions:
-
Column: C18 (End-capped), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (Specific ratio defined in monograph, e.g., 40:60).
-
Wavelength: 200-210 nm (Critical: The
isomer has low absorbance at 240 nm).
-
-
Calculation:
(Where is the purity of the CRS).
Workflow 2: USP General Purity (Self-Referencing)
Objective: Screen for impurities without specific impurity standards.
-
Standard Solution (100%): 10 mg USP Levonorgestrel RS in 10 mL solvent.
-
Diluted Standard (0.5%): Dilute 1.0 mL of Standard Solution to 200.0 mL.
-
Analysis:
-
Inject Diluted Standard and Test Solution.
-
Any peak in the Test Solution (excluding solvent/API)
Peak Area of Diluted Standard (0.5%).
-
-
Risk: This method assumes the Response Factor (RF) of the impurity is 1.0 relative to the API. For the
-isomer (Impurity B), the RF at 240 nm is significantly lower than 1.0 , potentially leading to underestimation of the impurity if the wavelength isn't adjusted.
Decision Logic for Researchers
Part 4: Critical Recommendation
For Global Drug Development , relying solely on the USP self-referencing method is risky for Impurity B due to the structural difference (
Best Practice:
-
Purchase Levonorgestrel Impurity B CRS (EP standard) for method validation.
-
Determine the Relative Response Factor (RRF) of Impurity B at the USP method wavelength.
-
Apply this RRF to the USP general method to ensure accurate quantification, or adopt the EP method for specific stability monitoring of this degradant.
References
-
European Pharmacopoeia (EP). Levonorgestrel Monograph 10.0. EDQM. (Defines Impurity B and specifications).
-
United States Pharmacopeia (USP). Levonorgestrel Monograph; Norgestrel Monograph.[3] USP-NF.[3][4][1][2] (Defines chromatographic purity via standard dilutions). [5]
-
SynThink Research Chemicals. Levonorgestrel EP Impurities & USP Related Compounds. (Detailed list of chemical identities).
-
Sigma-Aldrich. Levonorgestrel Impurity B EP Reference Standard. (Chemical structure and CAS confirmation).[6][5][7][8]
-
National Institutes of Health (NIH) PubChem. Levonorgestrel. (Chemical structure and isomer data).
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. uspbpep.com [uspbpep.com]
- 3. 左炔诺孕酮 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]
- 4. drugfuture.com [drugfuture.com]
- 5. store.usp.org [store.usp.org]
- 6. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Etonogestrel Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. store.usp.org [store.usp.org]
A Comparative Guide to System Suitability Criteria for the Analysis of Levonorgestrel Impurity B
This guide provides an in-depth technical comparison of system suitability testing (SST) criteria for the chromatographic analysis of Levonorgestrel Impurity B. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind establishing robust and defensible system suitability parameters. By synthesizing information from pharmacopeial guidelines and peer-reviewed studies, we present a framework for ensuring the validity, reliability, and accuracy of impurity testing for Levonorgestrel.
The Critical Role of System Suitability in Impurity Profiling
Levonorgestrel, a widely used synthetic progestogen, must be monitored for impurities to ensure its safety and efficacy.[1] Levonorgestrel Impurity B, chemically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is a known related substance that requires stringent control.[2][3][4]
System Suitability Testing (SST) is an indispensable component of any chromatographic analysis, acting as a verification step to demonstrate that the analytical system is performing as expected on the day of analysis.[5][6] For impurity testing, where analytes are often present at very low concentrations, a well-defined SST protocol is the foundation of data integrity. It ensures that the system can reliably separate, detect, and quantify the impurity of interest from the active pharmaceutical ingredient (API) and other related substances.
Core System Suitability Parameters: A Deeper Dive
The selection of SST parameters is not arbitrary; each parameter evaluates a specific aspect of the chromatographic system's performance. The interplay between these parameters determines the overall quality of the analytical data.
Resolution (Rs): The Cornerstone of Separation
What it Measures: Resolution is the most critical chromatographic parameter for impurity analysis. It quantifies the degree of separation between two adjacent peaks—in this case, typically between Levonorgestrel and Impurity B, or between Impurity B and another closely eluting peak.
Why it's Critical: Inadequate resolution leads to co-elution, making accurate quantification impossible. A robust method must demonstrate baseline separation to ensure that the peak area of Impurity B is not artificially inflated by an overlapping peak. A resolution value of Rs ≥ 1.5 is generally considered to indicate baseline separation.[7][8] However, for methods intended for routine quality control, a higher resolution (e.g., Rs ≥ 2.0 ) provides a greater margin of safety against minor shifts in retention time.[9]
Tailing Factor (Tf): An Indicator of Peak Symmetry and Ideal Interactions
What it Measures: The tailing factor, or asymmetry factor, describes the symmetry of a chromatographic peak. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. Values greater than 1.0 indicate peak tailing, while values less than 1.0 indicate fronting.
Why it's Critical: Peak tailing is often a symptom of undesirable secondary chemical interactions, such as the interaction of basic analytes with acidic silanol groups on the surface of silica-based columns.[10] Severe tailing can compromise the accuracy of peak integration and affect resolution. While many regulatory bodies accept a tailing factor of Tf ≤ 2.0 , a more stringent internal limit of Tf ≤ 1.5 is preferable as it signifies a more efficient and robust separation.[11][12]
Theoretical Plates (N): A Measure of Column Efficiency
What it Measures: The number of theoretical plates is a measure of the efficiency of the chromatographic column.[13] A column with a higher number of theoretical plates will produce narrower, sharper peaks for a given retention time.[14]
Why it's Critical: High column efficiency is directly linked to improved resolution and sensitivity. Narrower peaks are easier to separate from adjacent peaks and provide a better signal-to-noise ratio, which is crucial for the detection of low-level impurities. While a general acceptance criterion is often N ≥ 2000 , this value is highly dependent on the specific method (e.g., particle size, column length).[15][16] Some high-performance methods may specify much higher plate counts, such as N ≥ 25000 , to ensure the separation of complex mixtures.[17]
Repeatability (Precision, %RSD): A Test of System Consistency
What it Measures: Repeatability is assessed by calculating the relative standard deviation (%RSD) of peak areas or peak heights from a series of replicate injections (typically 5 or 6) of a standard solution.[18]
Why it's Critical: This parameter demonstrates the precision of the analytical system, including the pump's flow rate delivery and the injector's volume accuracy. For an assay of the main component, a typical limit is %RSD ≤ 2.0% .[12] For impurity analysis, especially at levels close to the limit of quantitation (LOQ), a slightly wider acceptance criterion, such as %RSD ≤ 5.0% , may be justifiable.[17]
Comparative Analysis of System Suitability Criteria
The appropriate SST criteria can vary based on the specific analytical method and its intended purpose. The following table compares typical criteria from different sources, highlighting the range of acceptable performance.
| Parameter | General Pharmacopeial Guideline (e.g., USP <621>) | Published Method A (Impurity Focus)[17] | Published Method B (Stability-Indicating)[7] | Recommended "Best Practice" |
| Resolution (Rs) | > 1.5 (General) | ≥ 1.2 (between specific impurities) | > 1.5 (between API and all impurities) | ≥ 2.0 (between Impurity B and closest peak) |
| Tailing Factor (Tf) | 0.8 - 1.8 (for API)[19] | ≤ 2.0 | Not specified, but chromatograms show good symmetry | ≤ 1.5 |
| Theoretical Plates (N) | Not rigidly defined, method-dependent | ≥ 25,000 | Not specified, but method is efficient | ≥ 5,000 |
| Repeatability (%RSD) | ≤ 2.0% (for API assay) | ≤ 5.0% (for impurity standard) | Not specified for SST, but method validated for precision | ≤ 5.0% (for Impurity B at a relevant concentration) |
Causality Behind the Criteria: The stringent criteria in "Published Method A" (e.g., high theoretical plates) are likely due to a complex separation involving multiple impurities, requiring high column efficiency.[17] The focus on a resolution > 1.5 in "Published Method B" is characteristic of a stability-indicating method, where the primary goal is to prove separation from all potential degradants.[7] Our recommended "Best Practice" criteria are designed to be robust and suitable for routine quality control, providing a high degree of confidence in the reported results.
Visualizing the System Suitability Workflow
The following diagram illustrates the logical flow of a system suitability test within the broader analytical procedure.
Caption: Workflow for executing a system suitability test.
The Interrelationship of SST Parameters
The core SST parameters are not independent. This diagram illustrates how they are logically interconnected and collectively contribute to overall data quality.
Caption: Logical relationship between SST parameters and data quality.
Recommended Experimental Protocol for Levonorgestrel Impurity B
This protocol describes a self-validating system for the determination of Levonorgestrel Impurity B. The analysis is considered valid only if all system suitability criteria are met.
1. Equipment and Materials
-
HPLC System: A gradient-capable HPLC with a UV or DAD detector.
-
Column: Waters Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7]
-
Reference Standards: Levonorgestrel RS, Levonorgestrel Impurity B RS.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade).
2. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based linear gradient may be required to optimize separation. A starting point could be 60% A / 40% B, transitioning to 20% A / 80% B over 20 minutes. Rationale: A gradient is often necessary to elute both the main API peak and its impurities with good peak shape and in a reasonable time.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 240 nm.[7]
-
Injection Volume: 20 µL.
3. Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Levonorgestrel Stock Solution (A): Accurately weigh and dissolve about 25 mg of Levonorgestrel RS in diluent to make 50.0 mL. (Concentration ≈ 500 µg/mL).
-
Impurity B Stock Solution (B): Accurately weigh and dissolve about 5 mg of Levonorgestrel Impurity B RS in diluent to make 50.0 mL. (Concentration ≈ 100 µg/mL).
-
System Suitability Solution (SSS): Transfer 5.0 mL of Levonorgestrel Stock Solution (A) and 1.0 mL of Impurity B Stock Solution (B) into a 50.0 mL volumetric flask and dilute to volume with diluent. Rationale: This solution contains both the API and the impurity at a concentration suitable for assessing resolution and other SST parameters.
4. System Suitability Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make six replicate injections of the System Suitability Solution (SSS).
-
From the chromatograms, identify the peaks for Levonorgestrel and Impurity B.
-
Calculate the system suitability parameters using the data from the six injections.
5. Acceptance Criteria
-
Resolution: The resolution (Rs) between the Levonorgestrel peak and the Impurity B peak must be not less than 2.0 .
-
Tailing Factor: The tailing factor (Tf) for the Levonorgestrel Impurity B peak must be not more than 1.5 .
-
Repeatability: The relative standard deviation (%RSD) of the peak area for Impurity B from the six replicate injections must be not more than 5.0% .
-
Theoretical Plates: The number of theoretical plates (N) calculated for the Levonorgestrel peak must be not less than 5,000 .
References
-
What is the Role of Tailing Factor in HPLC - Pharma Knowledge Forum. (2024, March 15). Pharma Knowledge Forum. Available at: [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk dru. (2017, March 15). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Crawford Scientific. Available at: [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020, April 30). International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. Available at: [Link]
-
Theoretical Plates 'N' and their Determination in HPLC Analysis. (2013, December 8). Pharma Guideline. Available at: [Link]
-
Column Efficiency (Theoretical Plates) In HPLC And GC: A 7 Mintues Easy Learning. (2025, June 6). Pharma Knowledge Forum. Available at: [Link]
-
System Suitability. (2012, January 4). Chromatography Forum. Available at: [Link]
-
A Stability-Indicating RP-HPLC Method for the Determination of Levonorgestrel in Bulk and Pharmaceutical Dosage Form. (2014, April 15). International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Available at: [Link]
-
Theoretical Plates chromatography-analytical chemistry. (2024, May 4). Front Life Sciences. Available at: [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2021, March 15). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Available at: [Link]
-
Number of Theoretical Plates (N), Height Equivalent to a Theoretical Plate (H), Utilization of Theoretical Efficiency (UTE%), Re. (n.d.). Agilent. Available at: [Link]
-
What are system suitability tests (SST) of analytical methods? (2018, July 28). Lösungsfabrik. Available at: [Link]
-
Is there any RSD (relative standard deviation) requirement for test solutions? (2020, August 10). ResearchGate. Available at: [Link]
-
Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. (2011, September 28). Pharma Guideline. Available at: [Link]
-
Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
3674 Levonorgestrel / Official Monographs USP 35. (2011, November 25). U.S. Pharmacopeia. Available at: [Link]
-
Levonorgestrel. (2025, February 15). US Pharmacopeia. Available at: [Link]
-
USP Monographs: Levonorgestrel. (n.d.). USP-NF. Available at: [Link]
-
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). Food and Drug Administration. Available at: [Link]
-
Levonorgestrel EP Impurity B. (n.d.). Veeprho. Available at: [Link]
-
Determination of Related Substances in Levonorgestrel Microspheres. (2023, July 12). Chinese Pharmaceutical Journal. Available at: [Link]
-
System suitability parameters. (n.d.). ResearchGate. Available at: [Link]
-
USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. (n.d.). Waters Corporation. Available at: [Link]
-
Levonorgestrel EP Impurity B. (n.d.). SynThink Research Chemicals. Available at: [Link]
Sources
- 1. ijpda.org [ijpda.org]
- 2. 左炔诺孕酮杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Levonorgestrel impurity B CRS | LGC Standards [lgcstandards.com]
- 5. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 6. fda.gov [fda.gov]
- 7. allsciencejournal.com [allsciencejournal.com]
- 8. Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC | Pharmaguideline [pharmaguideline.com]
- 9. drugfuture.com [drugfuture.com]
- 10. chromtech.com [chromtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. Performance parameters for chromatography columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. agilent.com [agilent.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. assayprism.com [assayprism.com]
- 19. usp.org [usp.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Levonorgestrel Impurity B
Executive Summary & Hazard Identification
Levonorgestrel Impurity B (CAS: 19914-67-1; 13-Ethyl-17-hydroxy-18,19-dinor-17
The Core Directive: In the absence of specific toxicological data for this impurity, you must apply the "Assumption of Potency" principle. Treat Impurity B as a Reproductive Toxin (Category 1B) and a Hazardous Aquatic Pollutant .[2]
Hazard Profile Table
| Parameter | Classification | Operational Implication |
| Chemical Class | Synthetic Progestogen (Steroid) | Endocrine Disruptor; High skin permeability.[2] |
| Potency Band | OEB 4 (Occupational Exposure Band) | OEL < 1 |
| GHS Hazards | H360 (May damage fertility/unborn child) H410 (Very toxic to aquatic life) | Zero-tolerance for drain disposal.[2] |
| RCRA Status (USA) | Non-Listed* (See Section 4) | Must be managed as Non-RCRA Hazardous Pharmaceutical Waste destined for incineration.[2] |
Containment & Handling Protocols
Causality: Steroids are lipophilic.[2] Standard latex gloves offer insufficient protection against permeation.[2] The following containment strategy is designed to prevent cross-contamination and operator exposure during weighing or transfer.
Primary Engineering Controls (PEC)
-
Solid Handling: All weighing of Impurity B reference standards must occur inside a Powder Containment Balance Enclosure or a Class III Glovebox .[2]
-
Liquid Handling: Solution preparation should be performed in a Chemical Fume Hood with HEPA filtration.[2]
Personal Protective Equipment (PPE) Matrix
| Zone | Respiratory | Dermal (Hands) | Body |
| Primary (Inside PEC) | N/A (PEC provides protection) | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 8 mil) | Tyvek Lab Coat (Disposable) |
| Secondary (Spill Cleanup) | P100/N100 Respirator or PAPR | Laminate Film (Silver Shield) under Nitrile | Tyvek Coveralls + Boot Covers |
Disposal Workflow
Trustworthiness: This protocol relies on High-Temperature Incineration as the only validated method for complete steroidal ring destruction.[2] Chemical deactivation (e.g., bleach/oxidation) is NOT recommended for laboratory disposal due to the potential formation of toxic chlorinated byproducts.[2]
Step-by-Step Disposal Procedure
A. Solid Waste (Vials, Weighing Boats, Contaminated PPE)[2]
-
Segregation: Isolate all solid waste contaminated with Impurity B into a dedicated "Cytotoxic/High Potency" waste stream.[2] Do not mix with general trash.[2]
-
Primary Packaging: Place waste into a clear polyethylene bag (minimum 4 mil thickness). Twist and tape seal.[2]
-
Secondary Packaging: Place the sealed bag into a rigid, yellow (or purple, depending on region) hazardous waste container labeled "Incineration Only."
B. Liquid Waste (HPLC Effluent, Stock Solutions)[2]
-
No Drain Disposal: Never pour steroid solutions down the sink.[2]
-
Collection: Collect HPLC effluent containing Impurity B in a dedicated carboy labeled "Non-Halogenated Organic Solvents + Trace Steroids." [2]
-
Trace vs. Bulk:
C. Sharps (Syringes, Broken Glass)[2]
-
Immediate Containment: Discard immediately into a rigid, puncture-proof sharps container labeled for incineration.
-
Deactivation (Spills Only): If a liquid spill occurs, absorb with paper towels.[2] Wipe the surface with a surfactant (detergent) followed by 70% Isopropanol.[2] Note: This cleans the surface but does not destroy the molecule; the wipes are now hazardous waste.
Logical Decision Tree (Workflow Visualization)
The following diagram illustrates the critical decision points for disposing of Levonorgestrel Impurity B, ensuring compliance with environmental safety standards.
Figure 1: Decision matrix for the segregation and destruction of high-potency steroidal waste.
Regulatory & Compliance Context
US EPA (RCRA) Considerations
Levonorgestrel and its impurities are not currently listed on the EPA P-list or U-list (40 CFR 261.33).[2] However, under the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , best practice dictates managing them as hazardous due to their environmental toxicity.[2]
-
Recommended Classification: Non-RCRA Hazardous Pharmaceutical Waste.[2]
-
Disposal Method Code: Incineration (often coded as D001 if in flammable solvent, or generic pharmaceutical waste codes depending on the hauler).[2]
European Waste Catalogue (EWC)
For operations in the EU, use the following codes:
-
18 01 08:* Cytotoxic and cytostatic medicines (Hazardous).[2]
-
18 01 09: Medicines other than those mentioned in 18 01 08 (Only if concentration is negligible, but 18 01 08* is safer for Impurity B).[2]
References
-
European Pharmacopoeia (Ph.[2][3] Eur.). Levonorgestrel Impurity B Reference Standard (CRS).[2][3] EDQM.[2] Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2] OSHA Safety and Health Topics.[2] Available at: [Link][2]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals.[2][4] 40 CFR Part 266 Subpart P. Available at: [Link][2]
-
SafeBridge Consultants. Potent Compound Safety: A Guide to Handling High Potency APIs. (Industry Standard Reference for OEB Classification).[2]
Sources
Personal protective equipment for handling Levonorgestrel Impurity B
Executive Summary: The Invisible Hazard
Levonorgestrel Impurity B (typically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17
As a synthetic progestogen, its hazard lies in its biological mechanism: it binds with high affinity to progesterone and androgen receptors. The risk is not acute injury (like an acid burn) but systemic endocrine disruption and reproductive toxicity (Repr. 1A).
The Core Directive: Treat Levonorgestrel Impurity B as an OEB 5 (Occupational Exposure Band 5) compound. This means the Occupational Exposure Limit (OEL) is < 0.1
Part 1: The PPE Matrix (Personal Protective Equipment)
Engineering controls (Isolators/Gloveboxes) are your primary defense. PPE is the fail-safe. Do not rely on standard "Blue Nitrile + Lab Coat" protocols; they are insufficient for OEB 5 steroids.
Laboratory Scale (Handling < 100 mg for Analysis)
| Component | Specification | Scientific Rationale (Causality) |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA (P3/P100) filters. Alternative: N95/FFP3 only if handling inside a certified Class II Biosafety Cabinet. | Protection Factor: A standard N95 offers a protection factor of 10. A PAPR offers 25-1000. For a compound active at nanogram levels, negative pressure seal checks on N95s are too variable to trust. |
| Dermal (Body) | Tyvek® 600/800 (or equivalent) disposable coverall with integrated hood and booties. Taped seams. | Permeation Kinetics: Standard cotton lab coats absorb powders, turning the wearer into a mobile contamination source. Tyvek provides a non-porous barrier against dry particulates. |
| Dermal (Hands) | Double Gloving Protocol. Inner: Nitrile (4 mil, extended cuff). Outer: Nitrile (4-6 mil) or Polychloroprene. | Visual Breach Detection: Use contrasting colors (e.g., Orange inner, Blue outer). If you see orange, you stop immediately. The air gap between gloves also traps permeating molecules. |
| Ocular | Safety Goggles (Indirect Vent) or Full Face Shield (if not using full-face PAPR). | Mucosal Absorption: Steroids can be absorbed through the tear ducts. Standard safety glasses allow airborne dust to bypass the lens. |
Part 2: The Gowning Logic (Workflow)
The greatest risk of exposure occurs not during handling, but during de-gowning , where invisible dust on the outer suit is disturbed and inhaled. The following workflow utilizes a "Zone" concept to prevent cross-contamination.
Visualized Protocol: The "Peel-Back" Technique
Caption: Unidirectional flow for gowning/de-gowning. The "Peel-Back" technique (Step 4, Exit) ensures the contaminated exterior of the suit is trapped inside the roll, never touching the operator.
Part 3: Operational Handling & Decontamination
Weighing and Solubilization (The Critical Moment)
Levonorgestrel Impurity B is a powder. Static electricity is your enemy.
-
Static Control: Use an anti-static gun (ionizer) before inserting a spatula into the vial. Charged particles can "jump" out of the vial and onto your gloves without you seeing them.
-
Wet Transfer: If possible, add solvent (Methanol or Chloroform) to the primary vial before removing the substance. Handling a solution is significantly safer than handling a dust.
Decontamination Chemistry
Water alone is ineffective. Levonorgestrel is lipophilic (fat-loving) and practically insoluble in water.
-
The Solvent Trap: Using pure alcohol (Ethanol/IPA) can spread the contamination by dissolving it and spreading it over a larger surface area without removing it.
-
The Correct Mix: Use a Surfactant/Solvent blend (e.g., 1% Alconox + 20% Ethanol + Water). The surfactant lifts the particle; the alcohol aids solubility.
-
Verification: For OEB 5 areas, surface swabbing (validated HPLC method) is required to verify "No Detectable Residue" after cleaning.
Part 4: Emergency Response (Spills)
Do not treat this like a generic chemical spill. Speed is secondary to containment.
Caption: Decision tree for spill response. Note the critical prohibition of sweeping powder, which generates aerosols.
Part 5: Waste Disposal
Levonorgestrel Impurity B must be destroyed, not landfilled.
-
Classification: It is a Characteristic Hazardous Waste (Toxic).[1] While not always explicitly "P-Listed" (acutely hazardous) by specific CAS in all jurisdictions, it must be managed as such due to its potency.
-
Segregation:
-
Solids: Vials, gloves, and Tyvek suits go into "High Potency/Cytotoxic" waste bins (usually Yellow or Purple bins depending on region).
-
Liquids: HPLC waste containing Impurity B must be segregated from general organic solvents if your facility recycles solvents.
-
-
Destruction: High-Temperature Incineration (>1000°C) is the only validated method to break the steroid nucleus effectively.
References
-
European Chemicals Agency (ECHA). Substance Information: Levonorgestrel - Classification and Labelling Inventory. (Repr. 1A, H360). [Link]
-
SafeBridge Consultants (Now Trinity). Potent Compound Safety: The "Band" Concept (OEB 1-5). [Link]
-
U.S. EPA. Management of Pharmaceutical Hazardous Waste (RCRA). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
